4-(4-Bromobenzyl)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9H2 |
InChI Key |
IBBXKLRBQZSQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Bromobenzyl)phenol (CAS No: 855358-62-2), a substituted phenol of interest in various research and development fields. This document compiles available data on its chemical structure, physical characteristics, and potential synthesis strategies. Furthermore, it explores the broader context of the biological activities associated with substituted phenols and bromophenols, offering insights into potential applications and mechanisms of action. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on structurally similar compounds to provide a predictive profile.
Chemical and Physical Properties
This compound is a biphenylmethane derivative characterized by a phenol ring linked to a 4-bromobenzyl group.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromophenol | 4-Bromobenzyl alcohol |
| CAS Number | 855358-62-2[1] | 106-41-2[2][3] | 873-75-6[4][5] |
| Molecular Formula | C₁₃H₁₁BrO[1] | C₆H₅BrO[2][3] | C₇H₇BrO[5] |
| Molecular Weight | 263.13 g/mol [1] | 173.01 g/mol [2][3] | 187.03 g/mol [5] |
| Appearance | Not specified | White to off-white crystalline solid[3] | Solid[4] |
| Melting Point | Not specified | 63-67 °C[3] | 75-77 °C[4] |
| Boiling Point | Not specified | 236-238 °C[3] | Not specified |
| Solubility | Not specified | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[3] | Soluble in dioxane.[4] |
Synthesis and Experimental Protocols
A plausible synthetic approach could be a Friedel-Crafts alkylation of phenol with 4-bromobenzyl bromide. The reaction would likely require a Lewis acid catalyst and anhydrous conditions. The workflow for such a hypothetical synthesis is outlined below.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectral Data (Predicted)
While experimental spectra for this compound are not available, predictions can be made based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on both the phenol and bromobenzyl rings, likely in the range of 6.5-7.5 ppm. A singlet corresponding to the benzylic methylene protons (-CH₂-) would be anticipated around 4.0 ppm. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The benzylic carbon would appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-Br stretching frequency would be expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve cleavage of the benzylic bond.
Biological Activity and Potential Signaling Pathways
Specific studies on the biological activity of this compound are not prominent in the literature. However, the broader classes of 4-substituted phenols and bromophenols have been investigated for various biological effects.
4.1. Antimelanoma and Vitiligo-Inducing Effects
Certain 4-substituted phenols are known to influence melanin synthesis and can induce vitiligo and antimelanoma immunity.[6] These compounds can inhibit the activity of tyrosinase, a key enzyme in melanin production.[6] The proposed mechanism involves the generation of quinones, which can deplete glutathione and increase the immunogenicity of melanosomal proteins, leading to a specific T-cell response against melanocytes and melanoma cells.[6]
Caption: Potential mechanism of action for 4-substituted phenols in melanocytes.
4.2. Other Potential Biological Activities
Bromophenols isolated from marine algae have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] These activities are often attributed to the presence of the phenolic hydroxyl group and the bromine substituent. While the specific activities of this compound are yet to be determined, its structure suggests it may share some of these properties.
4.3. Potential Interaction with Signaling Pathways
Polyphenolic compounds have been shown to modulate various signaling pathways, including the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in neuroinflammation.[8] It is plausible that this compound, as a phenolic compound, could interact with such pathways, but further research is required to confirm this.
Conclusion
This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there is a scarcity of direct experimental data, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Future research should focus on the experimental determination of its physicochemical properties, the development of an optimized synthesis protocol, and the comprehensive evaluation of its biological activities and mechanisms of action. This will be crucial for unlocking its potential applications in drug discovery and other areas of chemical research.
References
- 1. 855358-62-2|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 4. 4-Bromobenzyl alcohol 99 873-75-6 [sigmaaldrich.com]
- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-(4-Bromobenzyl)phenol (CAS Number 855358-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromobenzyl)phenol, a halogenated phenolic compound with potential applications in drug discovery and development. Due to the limited availability of direct research on this specific molecule, this document combines available data with inferred scientific information based on structurally related compounds. This guide covers its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities by analogy to bromophenol and benzylphenol derivatives. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Introduction
This compound is a chemical compound featuring a phenol ring substituted with a 4-bromobenzyl group at the para position. Its structure combines the functionalities of both a phenol and a brominated aromatic compound, suggesting a potential for a range of biological activities. Phenolic compounds are a well-established class of molecules with diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The presence of a bromine atom can further modulate these activities, often enhancing lipophilicity and target engagement. This guide provides the available technical data for this compound and explores its potential in the context of drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| CAS Number | 855358-62-2 | [6] |
| Molecular Formula | C₁₃H₁₁BrO | [6] |
| Molecular Weight | 263.13 g/mol | [6] |
| Appearance | White to off-white solid | |
| SMILES Code | OC1=CC=C(CC2=CC=C(Br)C=C2)C=C1 | [6] |
Note: Additional properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources and would require experimental determination.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient method is the Friedel-Crafts alkylation of phenol with 4-bromobenzyl bromide. This electrophilic aromatic substitution reaction is a standard procedure for the C-alkylation of phenols.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Friedel-Crafts alkylation. Optimization may be required.
Materials:
-
Phenol
-
4-Bromobenzyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Biological Activities and Applications in Drug Development
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on its structural motifs—a brominated phenol and a benzylphenol—we can infer potential areas of pharmacological interest.
Insights from Bromophenol Derivatives
Bromophenols, particularly those isolated from marine sources, exhibit a wide range of biological activities.[1][2][4] These include:
-
Antimicrobial Activity: Many bromophenols show potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5]
-
Antioxidant Properties: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a property that is often retained or enhanced by bromine substitution.[3]
-
Anticancer Effects: Certain bromophenols have demonstrated cytotoxicity against various cancer cell lines.[3][5]
-
Enzyme Inhibition: Bromophenols have been shown to inhibit various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is relevant to diabetes and obesity.[1][4]
Insights from Benzylphenol Derivatives
The benzylphenol scaffold is also present in a number of biologically active compounds. Research on benzylphenol derivatives has indicated:
-
Antibacterial and 5-Lipoxygenase Activities: Synthetic benzyl phenyl ketones have shown potential as antibacterial agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.
-
Antitubercular Activity: Certain (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated potent in vitro and in vivo efficacy against Mycobacterium tuberculosis.[7]
-
Germicidal and Antiseptic Properties: 4-Benzylphenol itself is used as a germicide and antiseptic.[8]
Postulated Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities of related compounds, it is plausible that this compound could interact with signaling pathways central to these processes, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
To elucidate the biological activities of this compound, a structured experimental workflow is recommended.
Caption: Recommended experimental workflow for the biological evaluation of this compound.
Conclusion
This compound, CAS number 855358-62-2, represents an under-investigated molecule with potential for drug discovery. While direct experimental data is limited, its structural similarity to known bioactive bromophenols and benzylphenols suggests that it may possess valuable antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a starting point for researchers by outlining its known properties, proposing a robust synthetic method, and hypothesizing its potential biological activities and mechanisms of action. Further experimental validation is necessary to fully characterize this compound and determine its therapeutic potential. The workflows and inferred activities presented herein offer a roadmap for future research into this promising molecule.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 855358-62-2|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-BENZYLPHENOL | 101-53-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategy
The most direct and widely applicable method for the synthesis of 4-(4-Bromobenzyl)phenol is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the benzylation of the phenol ring at the para position with a suitable 4-bromobenzyl electrophile. Two primary variations of this approach are presented:
-
Method A: Alkylation with 4-bromobenzyl bromide.
-
Method B: A "greener" alkylation with 4-bromobenzyl alcohol.
The choice of method may depend on the availability of starting materials, desired reaction conditions, and environmental considerations. Both pathways typically employ a Lewis or Brønsted acid catalyst to facilitate the formation of the key benzyl carbocation intermediate.
Physicochemical and Spectroscopic Data of Reactants and Product
A thorough understanding of the properties of the starting materials and the target product is crucial for monitoring the reaction and confirming the identity of the final compound. The following tables summarize key quantitative data for the primary chemicals involved in the proposed syntheses.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40.5 | 181.7 |
| 4-Bromobenzyl Bromide | 589-15-1 | C₇H₆Br₂ | 249.93 | 59-61 | 235-240 |
| 4-Bromobenzyl Alcohol | 873-75-6 | C₇H₇BrO | 187.03 | 75-77[1][2] | 254 |
| This compound | 855358-62-2 | C₁₃H₁₁BrO | 263.13 | Not available | Not available |
Table 2: Spectroscopic Data for Reactants
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |
| Phenol | 7.28 (t, 2H), 6.98 (t, 1H), 6.88 (d, 2H), 5.0 (s, 1H) | 155.4, 129.5, 120.6, 115.2[3] | 3375 (O-H), 3049 (C-H, sp²), 1597 (C=C), 1240 (C-O)[4] |
| 4-Bromobenzyl Bromide | 7.45 (d, 2H), 7.21 (d, 2H), 4.45 (s, 2H) | 137.4, 131.9, 130.8, 121.7, 32.8 | Not available |
| 4-Bromobenzyl Alcohol | 7.46 (d, 2H), 7.22 (d, 2H), 4.65 (s, 2H), 1.8 (s, 1H) | 140.2, 131.5, 128.7, 121.1, 64.3 | Not available |
Note: Specific spectral data for this compound is not available in the searched literature. The expected spectra would show a combination of signals from both the phenol and 4-bromobenzyl moieties, with characteristic shifts indicating their connectivity.
Proposed Experimental Protocols
The following protocols are based on established methodologies for Friedel-Crafts alkylation reactions. Researchers should consider these as a starting point and may need to optimize conditions for their specific laboratory setup.
Method A: Synthesis of this compound using 4-Bromobenzyl Bromide
This method utilizes the more reactive 4-bromobenzyl bromide as the alkylating agent. A mild Lewis acid is proposed to minimize potential side reactions.
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Materials:
-
Phenol (1.0 eq)
-
4-Bromobenzyl bromide (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous zinc chloride.
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve phenol and 4-bromobenzyl bromide in anhydrous dichloromethane.
-
Transfer the solution of reactants to the dropping funnel and add it dropwise to the stirred suspension of zinc chloride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method B: Synthesis of this compound using 4-Bromobenzyl Alcohol
This "greener" alternative uses the less hazardous 4-bromobenzyl alcohol as the alkylating agent, often requiring a Brønsted acid or a different Lewis acid catalyst.
Materials:
-
Phenol (1.5 eq)
-
4-Bromobenzyl alcohol (1.0 eq)
-
Montmorillonite K-10 clay or a similar solid acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenol, 4-bromobenzyl alcohol, and toluene.
-
Add the Montmorillonite K-10 clay catalyst to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method A.
Experimental Workflow and Logic
The general workflow for the synthesis and purification of this compound is depicted below. This logical progression ensures the safe and efficient execution of the synthesis, from reactant preparation to the isolation of the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Phenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Bromobenzyl Bromide: Lachrymator and skin irritant. Handle with care in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
Lewis Acids (e.g., ZnCl₂): Corrosive and moisture-sensitive. Handle in an inert atmosphere.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
Concluding Remarks
This guide provides a detailed framework for the synthesis of this compound via Friedel-Crafts alkylation. While a specific literature precedent for this exact transformation was not identified, the proposed methods are based on well-established and reliable chemical principles. Researchers are encouraged to use this guide as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity. Thorough characterization of the final product is essential to confirm its identity and should be compared with predicted spectroscopic data.
References
An In-depth Technical Guide to the Molecular Weight of 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 4-(4-Bromobenzyl)phenol, a biphenyl compound of interest in various research and development applications. This document outlines the determination of its molecular weight, presents relevant physicochemical data, and details a plausible experimental protocol for its synthesis via Friedel-Crafts alkylation.
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for quantitative analysis, stoichiometry in chemical reactions, and the interpretation of analytical data. The molecular weight of this compound is calculated from its molecular formula, which is determined by its constituent atoms.
The chemical structure of this compound consists of a phenol ring substituted at the fourth position (para) with a 4-bromobenzyl group. The molecular formula is therefore C₁₃H₁₁BrO .
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of carbon, hydrogen, bromine, and oxygen, the molecular weight is calculated as follows:
(13 × Atomic Weight of Carbon) + (11 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (1 × Atomic Weight of Oxygen)
(13 × 12.011 u) + (11 × 1.008 u) + (1 × 79.904 u) + (1 × 15.999 u) = 263.134 g/mol
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound and its constituent elements.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁BrO |
| Molecular Weight | 263.134 g/mol |
| Atomic Components | |
| Carbon (C) | 13 atoms (Atomic Weight: 12.011 u) |
| Hydrogen (H) | 11 atoms (Atomic Weight: 1.008 u) |
| Bromine (Br) | 1 atom (Atomic Weight: 79.904 u) |
| Oxygen (O) | 1 atom (Atomic Weight: 15.999 u) |
Experimental Protocol: Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) in the presence of a Lewis acid catalyst.[1][2][3][4] The hydroxyl group of phenol is an ortho-, para-director, and the para product is often favored due to steric hindrance at the ortho positions.
Reaction:
C₆H₅OH + BrC₇H₆Br → HOC₆H₄CH₂C₆H₄Br + HBr
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
4-Bromobenzyl bromide (BrC₇H₆Br)
-
Anhydrous Aluminum Chloride (AlCl₃) - Lewis Acid Catalyst
-
Dichloromethane (CH₂Cl₂) - Solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.1 equivalents) in dry dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture for 15 minutes.
-
Alkylation: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in dry dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Spectroscopic and Structural Elucidation of 4-(4-Bromobenzyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-(4-Bromobenzyl)phenol, a key intermediate in various chemical syntheses. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers in the process of synthesizing and characterizing this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the analysis of its structural components: a p-substituted phenol ring and a 4-bromobenzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Phenolic -OH |
| ~7.40 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~7.10 | Doublet | 2H | Ar-H (ortho to -CH₂-) |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~6.75 | Doublet | 2H | Ar-H (meta to -OH) |
| ~3.90 | Singlet | 2H | Benzylic -CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-OH |
| ~140.0 | C (quaternary, attached to -CH₂-) |
| ~132.0 | C (quaternary, attached to -Br) |
| ~131.5 | CH (ortho to -Br) |
| ~130.0 | CH (ortho to -CH₂-) |
| ~129.5 | CH (ortho to -OH) |
| ~120.0 | C (quaternary, attached to -CH₂-) |
| ~115.5 | CH (meta to -OH) |
| ~40.0 | Benzylic -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2920-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C bending |
| 1260-1180 | Strong | C-O stretch (phenol) |
| 1075-1010 | Strong | C-Br stretch |
| 850-800 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 264/266 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 185 | Medium | [M - Br]⁺ |
| 169/171 | Medium | [Br-C₆H₄-CH₂]⁺ |
| 107 | High | [HO-C₆H₄-CH₂]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide provides a foundational set of predicted spectroscopic data and general experimental methodologies for this compound. Researchers are encouraged to use this information as a reference and to perform their own experimental verification to obtain precise data for their specific samples.
In-depth Technical Guide on the Solubility of 4-(4-Bromobenzyl)phenol in Organic Solvents
Introduction
4-(4-Bromobenzyl)phenol is an aromatic organic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This guide synthesizes available qualitative information and presents standardized methodologies for experimentally determining its solubility.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure. The presence of a polar phenolic hydroxyl group suggests potential solubility in polar solvents, while the large nonpolar biphenyl and bromo-substituted benzyl groups indicate likely solubility in nonpolar organic solvents. The interplay of these functionalities will govern its solubility profile.
It is important to distinguish this compound from similar compounds, as their solubility profiles differ:
-
4-Bromophenol: This smaller molecule is reported to be freely soluble in polar organic solvents like alcohol, chloroform, ether, and glacial acetic acid.[1]
-
4-(4-Bromophenyl)phenol: This compound is noted to be partially soluble in water and soluble in methanol.
-
4-Bromobenzyl alcohol: This compound is miscible with a range of solvents including acetone, alcohol, benzene, chloroform, diethyl ether, and water. It is also soluble in dioxane.
Qualitative Solubility Data
While specific quantitative data for this compound is unavailable, general solubility characteristics can be anticipated.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | The phenolic hydroxyl group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of these solvents can interact with the polar hydroxyl group. |
| Nonpolar | Hexane, Toluene, Benzene | Moderately to Sparingly Soluble | The large nonpolar aromatic structure will interact favorably with nonpolar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents can effectively solvate the aromatic rings and the bromo substituent. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following are common protocols used in research and industry.
Shake-Flask Method
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[2]
Methodology:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods are often utilized. These methods typically involve smaller scales and automated liquid handling.
General Workflow:
-
A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).
-
Aliquots of the stock solution are added to microplate wells containing the various test solvents.
-
The solutions are mixed and incubated to allow for equilibration.
-
Solubility is assessed by detecting the point of precipitation, often using nephelometry or turbidimetry.
Logical Workflow for Solubility Assessment
The process of assessing the solubility of a compound like this compound follows a logical progression from initial screening to precise quantitative measurement.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of solid compounds increases with increasing temperature.[3]
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant.[4] Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.
-
pH (in aqueous or mixed aqueous/organic systems): The phenolic hydroxyl group is weakly acidic. In basic conditions, it can deprotonate to form a more soluble phenolate ion.[3]
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Conclusion
While quantitative solubility data for this compound is not currently available, this guide provides a framework for understanding its likely solubility characteristics and outlines the experimental procedures necessary for its determination. For drug development and research applications, it is imperative to perform experimental solubility studies to obtain precise and reliable data. The methodologies described herein provide a robust starting point for such investigations.
References
An In-depth Technical Guide to 4-(4-Bromobenzyl)phenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromobenzyl)phenol, a halogenated phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document details the probable synthetic routes for its preparation, focusing on the Friedel-Crafts alkylation pathway. It compiles available physicochemical and spectral data for the target compound and its key precursors. While the definitive history of its discovery remains to be fully elucidated, this guide discusses the chemical principles underlying its synthesis. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related bromophenol derivatives. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.
Introduction
Phenolic compounds are a cornerstone of organic chemistry and are prevalent in a vast array of natural products and synthetic molecules with significant biological activities.[1] The introduction of a halogen atom, such as bromine, onto the phenolic scaffold can profoundly influence a molecule's physicochemical properties and biological functions. This compound belongs to this class of halogenated phenols and presents an interesting scaffold for further chemical exploration and potential drug discovery. Its structure, featuring a flexible benzyl linker between two distinct aromatic rings—one bearing a hydroxyl group and the other a bromine atom—offers multiple sites for functionalization, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth look at the synthesis, properties, and potential applications of this compound.
Synthesis of this compound
The most direct and probable method for the synthesis of this compound is through the Friedel-Crafts alkylation of phenol with a suitable 4-bromobenzyl electrophile.
Key Precursors
The primary precursors for the proposed synthesis are readily available commercial reagents:
-
Phenol: A widely used aromatic building block.
-
4-Bromobenzyl Bromide or 4-Bromobenzyl Alcohol: The alkylating agent. 4-Bromobenzyl bromide is a more reactive electrophile for Friedel-Crafts alkylation. 4-Bromobenzyl alcohol can also be used, typically requiring a protic or Lewis acid catalyst to generate the carbocation in situ.
Table 1: Physicochemical Properties of Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67[2] | 236-238[2] |
| 4-Bromobenzyl Alcohol | C₇H₇BrO | 187.03 | 75-77 | - |
| 4-Bromobenzyl Bromide | C₇H₆Br₂ | 249.93 | 60-62 | 254 |
Proposed Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on established Friedel-Crafts procedures for the alkylation of phenols.
Reaction:
Phenol + 4-Bromobenzyl Bromide → this compound + HBr
Materials:
-
Phenol
-
4-Bromobenzyl Bromide
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise while maintaining the low temperature. The hydroxyl group of phenol will coordinate with the Lewis acid.
-
Prepare a solution of 4-bromobenzyl bromide in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Note: The Friedel-Crafts alkylation of phenols can sometimes lead to a mixture of ortho and para substituted products. The para product is often favored due to steric hindrance at the ortho position. The choice of solvent and catalyst can also influence the regioselectivity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectral Data
Table 2: Physicochemical and Spectral Data
| Property | Phenol | 4-Bromophenol | 4-Bromobenzyl Alcohol | This compound (Predicted/Inferred) |
| Molecular Formula | C₆H₆O | C₆H₅BrO[2] | C₇H₇BrO[3] | C₁₃H₁₁BrO |
| Molecular Weight ( g/mol ) | 94.11 | 173.01[2] | 187.03 | 263.13 |
| Appearance | White crystalline solid | White to off-white crystalline solid[2] | White solid | White to off-white solid |
| Melting Point (°C) | 40.5 | 63-67[2] | 75-77 | Not available |
| Boiling Point (°C) | 181.7 | 236-238[2] | Not available | Not available |
| ¹H NMR (ppm) | δ ~6.9-7.3 (m, 5H), ~5.0 (s, 1H) | δ ~6.7-7.4 (m, 4H), ~5.3 (s, 1H) | δ ~7.2-7.5 (m, 4H), 4.58 (s, 2H), ~1.9 (s, 1H) | δ ~6.7-7.5 (m, 8H), ~3.9 (s, 2H), ~4.8 (s, 1H) |
| ¹³C NMR (ppm) | δ ~115, 121, 130, 155 | δ ~115, 117, 132, 155 | δ ~121, 129, 131, 140, 64 | δ ~115, 116, 130, 131, 132, 139, 155, 41 |
| Mass Spectrum (m/z) | 94 (M⁺) | 172/174 (M⁺) | 186/188 (M⁺) | 262/264 (M⁺) |
| IR (cm⁻¹) | ~3350 (O-H), ~3050 (C-H, sp²), ~1600, 1500 (C=C) | ~3350 (O-H), ~3050 (C-H, sp²), ~1600, 1490 (C=C), ~1070 (C-Br) | ~3300 (O-H), ~3030 (C-H, sp²), ~2900 (C-H, sp³), ~1590, 1490 (C=C), ~1010 (C-Br) | ~3350 (O-H), ~3030 (C-H, sp²), ~2920 (C-H, sp³), ~1610, 1500 (C=C), ~1010 (C-Br) |
History and Discovery
The specific history of the first synthesis of this compound is not well-documented in readily accessible literature. However, the underlying chemical transformation, the Friedel-Crafts reaction, was developed by Charles Friedel and James Crafts in 1877. This reaction has since become a fundamental tool in organic synthesis for the alkylation and acylation of aromatic rings. Given the commercial availability of the starting materials and the straightforward nature of the reaction, it is likely that this compound was first synthesized as part of broader investigations into the reactivity of phenols and benzyl halides.
Potential Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, the broader class of bromophenols has been shown to exhibit a range of biological effects.
Known Activities of Related Compounds
-
Antimicrobial Activity: Various brominated phenols isolated from marine organisms have demonstrated significant antimicrobial properties. For instance, certain bromophenol derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4]
-
Enzyme Inhibition: Some bromophenol compounds have been found to be potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in the treatment of glaucoma, epilepsy, and neurodegenerative diseases like Alzheimer's.[5]
-
Anticancer Properties: Phenolic compounds, in general, are known for their cytotoxic effects against cancer cells.[1] The presence of a bromine atom can enhance this activity.
Potential Signaling Pathway Involvement
The biological activity of phenolic compounds is often attributed to their ability to act as antioxidants, to interact with cell signaling pathways, or to inhibit specific enzymes. The presence of the hydroxyl group on the phenol ring is crucial for many of these activities. Potential mechanisms of action for this compound and its derivatives could involve:
-
Modulation of Kinase Signaling: Many phenolic compounds are known to inhibit protein kinases involved in cell proliferation and survival pathways.
-
Interaction with Nuclear Receptors: The steroid-like structure of some phenolic compounds allows them to interact with nuclear receptors.
-
Induction of Apoptosis: Phenolic compounds can induce programmed cell death in cancer cells through various mechanisms.
The following diagram illustrates a generalized signaling pathway that could potentially be modulated by phenolic compounds.
Caption: Generalized signaling pathways potentially affected by phenolic compounds.
Conclusion
This compound is a versatile chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. While its specific discovery and biological profile are yet to be fully detailed in the scientific literature, its synthesis is readily achievable through established methods like the Friedel-Crafts alkylation. The known biological activities of related bromophenol compounds suggest that this compound and its derivatives are promising candidates for future drug discovery and development efforts. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing molecule. Further investigation is warranted to fully characterize this compound and to explore its potential therapeutic applications.
References
Reactivity of the benzylic C-H bond in 4-(4-Bromobenzyl)phenol
An In-depth Technical Guide on the Reactivity of the Benzylic C-H Bond in 4-(4-Bromobenzyl)phenol
Introduction
This compound is a diarylmethane derivative, a class of compounds that are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The core of its synthetic versatility lies in the reactivity of the methylene bridge connecting the two aromatic rings. The carbon-hydrogen (C-H) bonds at this "benzylic" position are significantly more reactive than typical alkyl C-H bonds. This heightened reactivity is due to the proximity of the two aromatic rings, which can stabilize reactive intermediates formed upon C-H bond cleavage.[3][4]
This guide provides a detailed examination of the factors governing the reactivity of the benzylic C-H bond in this compound. It covers the fundamental principles, common transformation pathways, and generalized experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Principles of Benzylic C-H Reactivity
The benzylic position is uniquely reactive because any radical, carbocation, or carbanion formed at this site is stabilized by resonance with the adjacent π-system of the aromatic ring.[4][5] This stabilization lowers the activation energy for reactions involving the cleavage of the benzylic C-H bond.[4]
Bond Dissociation Energy (BDE)
The reactivity of a C-H bond is inversely related to its bond dissociation energy (BDE)—the energy required to break the bond homolytically. Benzylic C-H bonds have a significantly lower BDE compared to other types of sp³ C-H bonds, making them more susceptible to cleavage.[3]
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Phenyl (C₆H₅-H) | ~113 | Very Low |
| Primary Alkyl (R-CH₂-H) | ~100 | Low |
| Secondary Alkyl (R₂-CH-H) | ~96 | Moderate |
| Tertiary Alkyl (R₃-C-H) | ~93 | High |
| Benzylic (C₆H₅-CH₂-H) | ~90 | Very High |
| Data sourced from Master Organic Chemistry.[3] |
Intermediate Stabilization
The key to the enhanced reactivity of the benzylic position is the resonance stabilization of the resulting intermediate. When a hydrogen atom is abstracted from the benzylic carbon of this compound, the resulting radical is delocalized over the adjacent phenol ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Electronic Effects of the Bromo and Phenol Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the bromo and phenol (hydroxyl) functional groups in the context of aromatic systems. Understanding these effects is paramount in medicinal chemistry and drug development, as they profoundly influence a molecule's reactivity, acidity, basicity, and overall biological activity. This document details the inductive and resonance effects of these two groups, presents quantitative data to illustrate their impact, provides detailed experimental protocols for their characterization, and visualizes key concepts and workflows.
Core Concepts: Inductive and Resonance Effects
The electronic behavior of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the aromatic ring. It weakens with distance.
-
Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or pi electrons. Its influence is strongest at the ortho and para positions.
The Phenol (-OH) Group
The hydroxyl group is a powerful activating group in electrophilic aromatic substitution. This is due to the interplay of its inductive and resonance effects:
-
-I Effect (Inductive Withdrawal): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the benzene ring through the C-O sigma bond.
-
+M Effect (Resonance Donation): The lone pairs on the oxygen atom can be delocalized into the aromatic π system. This resonance donation of electron density is a much stronger effect than the inductive withdrawal.[1] This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making phenol much more reactive towards electrophiles than benzene.[1]
The Bromo (-Br) Group
The bromo group is considered a deactivating group, yet it is an ortho, para-director in electrophilic aromatic substitution. This seemingly contradictory behavior is a result of the competition between its inductive and resonance effects:
-
-I Effect (Inductive Withdrawal): Bromine is more electronegative than carbon, and therefore withdraws electron density from the benzene ring through the C-Br sigma bond, deactivating the ring towards electrophilic attack.
-
+M Effect (Resonance Donation): Like the hydroxyl group, bromine has lone pairs that can be delocalized into the aromatic π system. However, the resonance donation from bromine is significantly weaker than that of the hydroxyl group due to the less effective overlap between the larger 4p orbital of bromine and the 2p orbital of carbon.
The stronger inductive withdrawal outweighs the weaker resonance donation, making the ring less reactive than benzene. However, the resonance donation, although weak, still directs incoming electrophiles to the electron-enriched ortho and para positions.
Quantitative Analysis of Electronic Effects
The electronic effects of the bromo and phenol groups can be quantified using Hammett constants and pKa values.
Hammett Constants
The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction.
-
σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects.
Different types of sigma constants exist to account for reactions involving different types of electronic demands:
-
σ: For reactions where there is no direct resonance interaction between the substituent and the reaction center.
-
σ⁺: For reactions involving the formation of a positive charge that can be stabilized by resonance with an electron-donating group.
-
σ⁻: For reactions involving the formation of a negative charge that can be stabilized by resonance with an electron-withdrawing group.[2]
Table 1: Hammett Constants for Bromo and Hydroxyl Groups
| Substituent | σ_meta | σ_para | σ⁺_para | σ⁻_para |
| -Br | 0.39 | 0.23 | 0.15 | 0.26 |
| -OH | 0.12 | -0.37 | -0.92 | - |
Data sourced from various chemistry resources.
Acidity (pKa)
The electronic effects of substituents significantly influence the acidity of phenols. Electron-withdrawing groups stabilize the phenoxide anion, resulting in a lower pKa (stronger acid), while electron-donating groups destabilize the anion, leading to a higher pKa (weaker acid).
Table 2: pKa Values of Phenol and Bromophenols in Water
| Compound | pKa |
| Phenol | 9.98[3] |
| 2-Bromophenol | 8.42 |
| 3-Bromophenol | 9.03 |
| 4-Bromophenol | 9.34[4] |
| 2,4-Dibromophenol | 7.85 |
| 2,4,6-Tribromophenol | 6.0 |
Data compiled from various sources and may vary slightly depending on the experimental conditions.
The trend in pKa values for the monobromophenols reflects the distance-dependent inductive effect of the electron-withdrawing bromine atom. The ortho isomer is the most acidic due to the proximity of the bromine to the hydroxyl group, which provides the strongest inductive stabilization of the phenoxide anion.
Impact on Chemical Reactivity
The electronic effects of the bromo and phenol groups dictate their behavior in key chemical reactions, particularly electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
As a strongly activating group, the hydroxyl group in phenol dramatically increases the rate of EAS reactions. For instance, the bromination of phenol occurs rapidly in bromine water without a Lewis acid catalyst to yield the 2,4,6-tribromophenol precipitate.[1] In contrast, the bromination of benzene requires a Lewis acid catalyst like FeBr₃.
The bromo group, being deactivating, slows down the rate of EAS compared to benzene. However, it directs incoming electrophiles to the ortho and para positions.
Table 3: Relative Rates of Bromination
| Substrate | Relative Rate (approx.) |
| Phenol | 10¹¹ |
| Benzene | 1 |
| Bromobenzene | 0.03 |
Approximate relative rates compared to benzene.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[5] Therefore, aryl halides with electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to the leaving group are highly reactive in SNAr reactions.[5]
The bromo group itself is not a strong enough electron-withdrawing group to significantly activate an aromatic ring for SNAr. However, the presence of other strong electron-withdrawing groups on a bromobenzene ring can facilitate SNAr where bromide acts as the leaving group.
The phenol group, being electron-donating, deactivates the ring towards SNAr. The corresponding phenoxide ion is a potent nucleophile but the aromatic ring itself is not susceptible to nucleophilic attack.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a substituted phenol using potentiometric titration.
Materials:
-
Substituted phenol of interest
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
-
Deionized water
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare the analyte solution: Accurately weigh a known amount of the substituted phenol and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Initial pH measurement: Place the beaker with the analyte solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Record the initial pH.
-
Titration: Begin the titration by adding small, known increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.
-
Record data: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence point: Continue the titration until the pH begins to change rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point.
-
Data analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Determine the volume of NaOH at the equivalence point (the point of steepest slope).
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.
-
Kinetic Study of the Bromination of a Substituted Phenol
This protocol describes a method to follow the kinetics of the bromination of a substituted phenol using UV-Vis spectrophotometry.
Materials:
-
Substituted phenol
-
Bromine water of known concentration
-
Solvent (e.g., a buffer solution to maintain constant pH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Prepare stock solutions: Prepare stock solutions of the substituted phenol and bromine water of known concentrations in the chosen solvent.
-
Determine λ_max: Record the UV-Vis spectrum of the bromine water to determine its wavelength of maximum absorbance (λ_max).
-
Set up the reaction: In a quartz cuvette, mix known volumes of the substituted phenol solution and the solvent. Place the cuvette in the spectrophotometer.
-
Initiate the reaction: At time t=0, rapidly add a known volume of the bromine water stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max at regular time intervals.
-
Data collection: Continue recording the absorbance until the reaction is complete (i.e., the absorbance of bromine becomes negligible or constant).
-
Data analysis:
-
The concentration of bromine at any time 't' can be calculated using the Beer-Lambert law (A = εbc).
-
Assuming pseudo-first-order conditions (with respect to bromine) by using a large excess of the phenol, a plot of ln(A) versus time will be linear, and the pseudo-first-order rate constant (k') can be determined from the slope (slope = -k').
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the phenol (k = k' / [Phenol]).
-
By repeating the experiment with different substituted phenols, a Hammett plot can be constructed by plotting log(k/k₀) versus the appropriate Hammett sigma constants (σ), where k₀ is the rate constant for the bromination of phenol. The slope of this plot will give the reaction constant (ρ).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Inductive and Resonance Effects of Phenol and Bromo Groups.
Caption: Mechanism of Electrophilic Aromatic Substitution on Phenol.
Caption: Workflow for Experimental pKa Determination.
Caption: Workflow for Constructing a Hammett Plot.
References
The Uncharted Therapeutic Potential of 4-(4-Bromobenzyl)phenol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with phenolic compounds emerging as a particularly promising class due to their diverse biological activities. Among these, halogenated phenols, and specifically those containing a bromobenzyl moiety, represent a compelling yet underexplored area of research. This technical guide delves into the potential biological activities of 4-(4-bromobenzyl)phenol derivatives, drawing upon existing literature for structurally related compounds to extrapolate potential therapeutic applications, guide future research, and provide a framework for their systematic evaluation. While direct studies on this compound derivatives are limited, the analysis of analogous bromophenol and benzylphenol structures provides a strong foundation for predicting their anticancer, antimicrobial, and antioxidant properties.
Predicted Biological Activities and Quantitative Data
Based on the biological evaluation of structurally similar bromophenol and benzylphenol derivatives, it is anticipated that this compound derivatives will exhibit a range of biological effects. The presence of the bromine atom and the phenolic hydroxyl group are key structural features that are often associated with enhanced biological activity.
Anticancer Activity
Phenolic compounds are well-documented for their cytotoxic effects against various cancer cell lines. The introduction of a halogen, such as bromine, can further enhance this activity. Studies on related bromophenol derivatives have demonstrated significant growth inhibition and induction of apoptosis in cancer cells. For instance, certain bromophenol derivatives have been shown to be effective against human osteosarcoma cells, leukemia cell lines, and various carcinomas.[1][2] The proposed mechanism often involves the induction of apoptosis through mitochondrial-dependent or independent pathways, including the activation of caspases.[1]
Table 1: Cytotoxic Activity of Representative Phenol Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Phenol | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl)phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [1] |
| Dihydropyrano[2,3-g]chromene | 4-Clpgc | K562 (Leukemia) | 102 ± 1.6 (72h) | [3] |
| Bromophenol Ether | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Not specified, but inhibited viability | [2] |
| Bis(dibromo-dihydroxyphenyl)methane | BDDPM | HeLa, RKO, HCT116, Bel7402, U87 | 17.63, 11.37, 10.58, 8.7, 23.69 µg/mL | [4] |
Antimicrobial Activity
The antimicrobial properties of phenols are well-established. Brominated phenols, in particular, have shown efficacy against a range of pathogenic microorganisms. The proposed mechanism of action often involves the disruption of microbial membranes, leading to cell death. While specific data for this compound derivatives is not available, related brominated polyphenols with lactam fragments have demonstrated activity against Staphylococcus epidermidis.[5]
Table 2: Antimicrobial Activity of a Representative Brominated Phenol Derivative
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [5] |
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. The antioxidant potential of bromophenol derivatives has been demonstrated in various studies, where they have been shown to ameliorate H₂O₂-induced oxidative cell damage.[2]
Table 3: Antioxidant Activity of Representative Bromophenol Derivatives
| Compound | Assay | Effect | Reference |
| 1-Bromo-2-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | H₂O₂-induced oxidative damage in HaCaT cells | Ameliorated cell damage | [2] |
| (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | H₂O₂-induced oxidative damage in HaCaT cells | Ameliorated cell damage | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activities of novel this compound derivatives, based on protocols described for similar compounds.
Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives could involve the etherification or Friedel-Crafts alkylation of a substituted phenol with 4-bromobenzyl bromide.
General Procedure for Etherification:
-
Dissolve the substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, anhydrous potassium carbonate (1.5 eq).
-
Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., K562, U2OS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizing Potential Mechanisms of Action
To understand the potential molecular mechanisms underlying the biological activities of this compound derivatives, it is useful to visualize the key signaling pathways that are often modulated by phenolic compounds.
Apoptosis Signaling Pathway
Many cytotoxic phenolic compounds induce apoptosis in cancer cells. A simplified representation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis is shown below.
Caption: Simplified overview of apoptosis pathways potentially activated by phenolic derivatives.
Experimental Workflow for Biological Evaluation
A logical workflow for the synthesis and biological evaluation of novel this compound derivatives is essential for systematic drug discovery.
Caption: A streamlined workflow for the synthesis and biological screening of novel compounds.
Conclusion
While the direct biological activities of this compound derivatives remain to be extensively investigated, the existing data on structurally related brominated and benzylated phenols provide a strong rationale for their potential as valuable scaffolds in drug discovery. Their predicted anticancer, antimicrobial, and antioxidant properties warrant a systematic investigation. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these promising compounds. Further research in this area is crucial to unlock the full therapeutic potential of this compound derivatives and to develop novel and effective treatments for a range of human diseases.
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Lack of Direct Thermochemical Data for 4-(4-Bromobenzyl)phenol Necessitates a Methodological Approach
A comprehensive search for direct experimental or computational thermochemical data for 4-(4-bromobenzyl)phenol has revealed a notable absence of such information in the current scientific literature. While specific values for enthalpy of formation, entropy, and heat capacity for this particular compound are not available, this guide outlines the established experimental and computational methodologies that would be employed to determine these crucial parameters. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals on the robust protocols available for characterizing the thermochemical properties of novel compounds like this compound.
To provide a comparative baseline, this guide will reference thermochemical data for structurally related and precursor molecules, including phenol and 4-bromophenol. Understanding the thermochemistry of these foundational compounds is essential for estimating and interpreting the data for the more complex this compound.
Comparative Thermochemical Data of Related Compounds
While data for this compound is unavailable, the properties of its constituent parts can offer valuable insights. The following table summarizes key thermochemical data for phenol and 4-bromophenol.
| Property | Phenol (C₆H₅OH) | 4-Bromophenol (C₆H₅BrO) |
| Molar Mass ( g/mol ) | 94.11 | 173.01[1] |
| Melting Point (°C) | ~40.9 | 63-67[1] |
| Boiling Point (°C) | 181.7 | 236-238[1] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K, kJ/mol) | -96.4 ± 0.6[2] | Not Available |
| Enthalpy of Sublimation (kJ/mol) | 68.6 | 83.1 ± 1.6[3] |
| Constant Pressure Heat Capacity (solid, J/mol·K) | ~127 | ~192 (at ~300 K)[3] |
| Constant Pressure Heat Capacity (liquid, J/mol·K) | ~200 | ~230 (at ~337 K)[3] |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical properties for phenolic compounds is achieved through a suite of well-established experimental techniques. These methods provide the foundational data for understanding the energetic stability and reactivity of molecules.
Combustion Calorimetry
Static bomb combustion calorimetry is a primary method for determining the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr)).
Methodology:
-
A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
The bomb is then submerged in a known mass of water in a well-insulated calorimeter.
-
The sample is ignited electrically, and the resulting temperature change of the water is meticulously measured.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is typically calibrated using a standard substance like benzoic acid.
-
The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation using Hess's Law.
Enthalpy of Sublimation and Vaporization
The enthalpy of phase change from solid or liquid to gas is crucial for determining the gas-phase enthalpy of formation.
High-Temperature Calvet Microcalorimetry: This technique can be used to measure the enthalpy of vaporization. The substance is evaporated into a stream of an inert gas at a controlled temperature, and the heat absorbed during this process is measured directly.
Knudsen Mass-Loss Effusion: This method is employed to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.
-
The sample is placed in a Knudsen cell, which has a small orifice.
-
The cell is heated in a high-vacuum chamber.
-
The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Thermochemistry Protocols
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical calculations can yield accurate predictions.
Methodology:
-
Geometry Optimization and Frequency Calculation: The molecular structure of this compound would first be optimized using a reliable theoretical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are then performed to confirm the structure is a true minimum on the potential energy surface and to obtain thermal corrections to the enthalpy and Gibbs free energy.
-
High-Accuracy Single-Point Energy Calculations: To achieve higher accuracy, more sophisticated methods like G3(MP2)//B3LYP or G4 theory are employed.[4] These composite methods approximate coupled-cluster level calculations and have been shown to provide reliable thermochemical data.
-
Isodesmic and Homodesmotic Reactions: To minimize systematic errors in the calculations, the enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions.[2] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized reference species, errors in the theoretical calculations tend to cancel, leading to a more accurate determination of the enthalpy of formation for the target molecule.[2]
Logical Workflow for Data Determination
The following diagram illustrates the logical workflow for a comprehensive determination of the thermochemical data for a novel compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for determining thermochemical data for this compound.
This comprehensive approach, combining rigorous experimental validation with high-accuracy computational methods, represents the gold standard for obtaining reliable thermochemical data for novel compounds in drug discovery and materials science.
References
Crystallography of 4-(4-Bromobenzyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic, synthetic, and potential biological aspects of 4-(4-Bromobenzyl)phenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages data from closely related structures and established synthetic methodologies to offer valuable insights for researchers. The document includes detailed tables of crystallographic data for analogous compounds, outlines a plausible synthetic route with experimental protocols, and explores potential biological relevance based on the activity of similar molecular scaffolds.
Introduction
This compound is a biphenylmethane derivative characterized by a phenol group and a bromine-substituted benzyl moiety. This structure is of interest in medicinal chemistry and materials science due to the combined properties of its constituent functional groups. The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in biological systems and crystal engineering. The bromobenzyl group offers a site for further functionalization and can influence the molecule's electronic properties and packing in the solid state. Understanding the three-dimensional structure through X-ray crystallography is paramount for elucidating structure-property relationships and for rational drug design.
Crystallography
To approximate the crystallographic parameters of this compound, we present data from structurally similar compounds. The primary difference in the selected analogues is the nature of the linker between the two aromatic rings.
Table 1: Crystallographic Data for Analogous Compounds
| Parameter | (E)-4-[(4-Bromobenzylidene)amino]phenol[1][2] | 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol[3] |
| Chemical Formula | C₁₃H₁₀BrNO | C₁₅H₁₆BrNO |
| Molecular Weight | 276.13 g/mol | 306.20 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 12.7035 (4) | 12.1753 (10) |
| b (Å) | 10.3897 (3) | 8.1939 (7) |
| c (Å) | 17.0899 (6) | 14.0326 (11) |
| α (°) | 90 | 90 |
| β (°) | 90 | 93.333 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2255.62 (12) | 1397.6 (2) |
| Z | 8 | 4 |
| Temperature (K) | 295 | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
The crystal packing of these related molecules is stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atom of the linker[1][2][3]. It is highly probable that this compound would also exhibit similar hydrogen bonding motifs, forming chains or networks within its crystal lattice.
Experimental Protocols
A definitive, published protocol for the synthesis and crystallization of this compound is not available. However, a plausible synthetic route can be designed based on standard organic chemistry reactions, such as the Williamson ether synthesis or Friedel-Crafts alkylation. A likely approach involves the reaction of 4-bromobenzyl bromide with phenol.
Proposed Synthesis of this compound
This proposed synthesis involves the alkylation of phenol with 4-bromobenzyl bromide in the presence of a base.
dot
Caption: Proposed workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: While stirring, add a solution of 4-bromobenzyl bromide (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation.
dot
Caption: General workflow for the crystallization of the target compound.
Protocol:
-
Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, and their combinations with water) to find a system where the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent system.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
Potential Biological Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the biological activities of related phenolic compounds and brominated aromatic compounds have been studied.
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. For instance, Bisphenol A (BPA), which shares a diphenolic methane scaffold, is a known endocrine disruptor that interacts with various cell signaling pathways[4].
The introduction of a bromine atom can enhance the biological activity of a molecule. Brominated phenols and their derivatives have shown antimicrobial and anticancer properties. For example, certain brominated phenols with lactamomethyl moieties have demonstrated antibacterial activity[5].
Given these precedents, a hypothetical signaling pathway that could be investigated for this compound might involve pathways related to cellular stress and apoptosis, which are common targets for phenolic compounds.
dot
Caption: A hypothetical signaling pathway for potential anticancer activity.
This diagram illustrates a plausible mechanism where this compound could induce oxidative stress (increased ROS), leading to mitochondrial dysfunction, subsequent activation of caspases, and ultimately, programmed cell death (apoptosis). This remains a hypothesis pending experimental validation.
Conclusion
This technical guide has provided a detailed overview of the crystallography, synthesis, and potential biological relevance of this compound. While direct experimental data for this compound is scarce, by analyzing related structures and applying established chemical principles, we have outlined its likely crystallographic features, a robust synthetic protocol, and a starting point for investigating its biological activity. This information serves as a valuable resource for researchers interested in exploring the properties and applications of this and similar molecules in drug discovery and materials science. Further experimental work is necessary to validate the proposed crystallographic structure and biological pathways.
References
- 1. (E)-4-[(4-Bromobenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdnbvc.edu.in [sdnbvc.edu.in]
An In-depth Technical Guide to 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromobenzyl)phenol, a member of the diphenylmethane family, holds significant potential in medicinal chemistry and materials science. Its structural motif, featuring a phenol and a brominated phenyl ring linked by a methylene bridge, suggests a range of possible biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive review of the available information on this compound, including its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological significance based on related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Chemical and Physical Properties
While extensive experimental data for this compound (CAS No. 855358-62-2) is not widely published, its properties can be reliably estimated based on structurally similar compounds such as 4-benzylphenol and 4-bromodiphenylmethane.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₃H₁₁BrO | |
| Molecular Weight | 263.13 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | Based on similar diphenylmethane derivatives |
| Melting Point | Not available (likely in the range of 70-90 °C) | Estimated from related compounds |
| Boiling Point | > 300 °C (predicted) | Estimated from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. | General solubility of phenolic compounds |
| ¹H NMR (predicted) | δ ~3.9 (s, 2H, CH₂), 6.8-7.5 (m, 8H, Ar-H), ~9.5 (s, 1H, OH) | Based on spectral data of 4-benzylphenol and brominated aromatics[1][2][3][4] |
| ¹³C NMR (predicted) | δ ~41 (CH₂), 115-160 (Ar-C) | Based on spectral data of 4-benzylphenol[1] |
| Mass Spec (EI, predicted) | M⁺ at m/z 262/264 (bromine isotope pattern) | Characteristic fragmentation of benzylphenols |
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound: Friedel-Crafts alkylation and Suzuki coupling.
Friedel-Crafts Alkylation of Phenol with 4-Bromobenzyl Bromide
This method involves the electrophilic substitution of a proton on the phenol ring with the 4-bromobenzyl carbocation generated in situ.
Experimental Protocol:
-
Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂, 1.1 eq) portion-wise with stirring.
-
Addition of Alkylating Agent: A solution of 4-bromobenzyl bromide (1.05 eq) in the same solvent is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Figure 1: Workflow for the Friedel-Crafts Alkylation Synthesis.
Suzuki Coupling of 4-Bromobenzyl Bromide and 4-Hydroxyphenylboronic Acid
This palladium-catalyzed cross-coupling reaction offers a milder alternative to Friedel-Crafts alkylation and can exhibit higher regioselectivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Addition of Electrophile: 4-Bromobenzyl bromide (1.0 eq) is added to the reaction mixture.
-
Reaction Progression: The mixture is heated to reflux (typically 80-100 °C) and stirred for 8-16 hours under an inert atmosphere. Reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Figure 2: Workflow for the Suzuki Coupling Synthesis.
Potential Biological Activities and Signaling Pathways
Based on the biological activities of structurally related brominated phenols and diphenylmethanes, this compound is hypothesized to exhibit antioxidant and antimicrobial properties.[5][6][7][8][9][10][11][12][13][14][15]
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The mechanism of action likely involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.
Figure 3: Proposed Antioxidant Mechanism of Action.
Antimicrobial Activity
The lipophilic nature of the diphenylmethane skeleton combined with the polar phenolic group may allow this compound to disrupt bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death.
Figure 4: Proposed Antimicrobial Mechanism of Action.
Experimental Protocols for Biological Evaluation
The following are proposed experimental protocols for assessing the potential biological activities of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Assay (Antimicrobial Activity)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Preparation of Test Compound: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound is a promising yet underexplored molecule with significant potential for applications in drug discovery and materials science. This guide provides a comprehensive overview of its predicted properties and outlines detailed, plausible methodologies for its synthesis and biological evaluation. The proposed experimental protocols for Friedel-Crafts alkylation and Suzuki coupling offer viable routes to this compound, while the suggested antioxidant and antimicrobial assays provide a starting point for investigating its therapeutic potential. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its utility in various scientific disciplines.
References
- 1. 4-Benzylphenol | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenol(108-95-2) 1H NMR spectrum [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-(4-bromobenzyl)phenol with various arylboronic acids. This reaction is a powerful tool for the synthesis of unsymmetrical biaryl compounds, which are important structural motifs in many biologically active molecules and pharmaceutical agents.[1][2][3] The described protocol is based on established methodologies for Suzuki couplings of similar aryl bromides and offers a starting point for optimization in specific research and development applications.[4][5][6][7]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8][9] This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[9] The products of these reactions, biaryl and substituted aromatic compounds, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][6]
The use of this compound as a substrate in Suzuki coupling allows for the introduction of various aryl groups at the 4-position of the benzylphenol moiety. The resulting 4-(4-arylbenzyl)phenol derivatives are of interest in drug discovery as they can serve as scaffolds for the development of novel therapeutic agents. The phenolic hydroxyl group provides a handle for further functionalization, enabling the exploration of structure-activity relationships.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation
The following table can be used to summarize the results of Suzuki coupling reactions using this compound with different arylboronic acids.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 4-(4-Phenylbenzyl)phenol | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | ||
| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)benzyl)phenol | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ||
| 3 | 3-Fluorophenylboronic acid | 4-(4-(3-Fluorophenyl)benzyl)phenol | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 | 18 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-arylbenzyl)phenol.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Caption: Experimental Workflow for Suzuki Coupling of this compound.
Caption: Hypothetical Application in a Drug Discovery Signaling Pathway.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives from 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a multitude of biologically active compounds and functional materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of biphenyl derivatives, utilizing 4-(4-Bromobenzyl)phenol as a versatile starting material. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the formation of C-C bonds between aryl halides and organoboron compounds.[3]
The resulting 4-(biphenyl-4-ylmethyl)phenol and its analogs are of significant interest in drug discovery, exhibiting a range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][4][5] These compounds serve as valuable intermediates for the development of novel therapeutics.[1][2]
Synthetic Pathway Overview
The general synthetic scheme for the preparation of biphenyl derivatives from this compound via the Suzuki-Miyaura coupling reaction is illustrated below. This reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with a variety of arylboronic acids to yield the corresponding biphenyl derivatives.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 4-(biphenyl-4-ylmethyl)phenol derivatives. Reaction conditions may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio). Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.01-0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure biphenyl derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of biphenyl derivatives.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids, providing a reference for expected outcomes.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Bromobenzyl acetate | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 3 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 90 | 6 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 2 | 98 |
| 5 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | Est. >90 |
| 6 | This compound | 4-Tolylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 10 | Est. >85 |
Estimated yields for this compound are based on reactions with structurally similar substrates.
Applications and Biological Significance
Biphenyl derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[2] The biphenyl derivatives synthesized from this compound are of particular interest for their potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of biphenyl-containing compounds.[1][2][6][7][8] These molecules can exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis. For instance, certain biphenyl derivatives have shown potent activity against melanoma cells.[7]
Anti-inflammatory Properties
Biphenyl analogs have also been investigated for their anti-inflammatory effects.[4][5][9][10] Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory activity of these compounds makes them promising candidates for the development of new treatments for inflammatory disorders.[4][9]
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of how a biphenyl derivative might interfere with a cancer-related signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Bromobenzyl)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(4-Bromobenzyl)phenol in medicinal chemistry, focusing on its synthesis, and putative anticancer and antimicrobial activities. The information is curated from recent scientific literature and is intended to guide researchers in exploring the therapeutic potential of this and related compounds.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₃H₁₁BrO Molecular Weight: 263.13 g/mol Appearance: Off-white crystalline solid (predicted)
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts alkylation of phenol with 4-bromobenzyl bromide. This reaction is a classic example of electrophilic aromatic substitution, where the phenol ring acts as a nucleophile.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Phenol
-
4-Bromobenzyl bromide
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (DCM) or other appropriate anhydrous solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise to the stirred solution.
-
In a separate flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DCM.
-
Add the 4-bromobenzyl bromide solution dropwise to the phenol-AlCl₃ mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Note: The regioselectivity of the reaction may yield a mixture of ortho and para substituted products. The para-isomer is often the major product due to steric hindrance.
Applications in Anticancer Research
Phenolic compounds, including various bromophenol and benzylphenol derivatives, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. While specific data for this compound is limited, the activities of structurally related compounds provide valuable insights.
Quantitative Data from Related Compounds
The following table summarizes the cytotoxic activities of various benzylphenol and bromophenol derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound Name/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | HeLa, RKO, HCT116, Bel7402, U87 | 17.63, 11.37, 10.58, 8.7, 23.69 (µg/mL) | [1] |
| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16, Ramos | 3.68 - 19.38 (24h) | [2] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16, Ramos | 1.61 - 6.74 (72h) | [2] |
| Benzyl Alcohol Derivatives | MDA-MB231 (Breast) | 35.40 - 82.70 | [3] |
| Phenol Derivatives | Leukemia Cell Lines (K562, HL-60) | Varies with substitution | [4] |
Potential Signaling Pathways
Phenolic compounds are known to interfere with multiple signaling pathways implicated in cancer progression. Based on studies of related molecules, this compound may exert its anticancer effects through the modulation of pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. Its dysregulation is common in many cancers.
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Applications in Antimicrobial Research
Bromophenols are a class of marine natural products known for their broad-spectrum antimicrobial activities. The presence of the bromine atom on the aromatic ring is often crucial for their biological effects.
Quantitative Data from Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values of various bromophenol and benzyl bromide derivatives against different microbial strains.
| Compound Name/Class | Microbial Strain | MIC (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5dihydroxybenzyl) ether | Staphylococcus aureus, Escherichia coli | <70 | [5] |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, MRSA | Not specified, but showed good activity | [6] |
| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis | 1000 - 4000 | [7] |
| Brominated phenanthrenequinones | Staphylococcus aureus | 20 - 50 | [8] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenolic compounds is often multifaceted and can include:
-
Disruption of Cell Membrane: Phenolic compounds can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Biofilm Formation: Many bromophenols have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
-
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes involved in metabolism and cell wall synthesis.
-
Interference with Quorum Sensing: Some phenolic compounds can disrupt bacterial communication systems (quorum sensing), thereby reducing the expression of virulence factors.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The data from structurally related compounds strongly suggest its potential as both an anticancer and antimicrobial agent. The provided protocols offer a starting point for researchers to synthesize and evaluate the biological activities of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its therapeutic potential.
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of IC50 (5-LOX and COX) Activity of Phenol Derivatives Against Leukemia Cells – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling of 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck coupling reaction of 4-(4-Bromobenzyl)phenol. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] These protocols are designed to serve as a starting point for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the synthesis of various derivatives of this compound, a versatile building block for the preparation of more complex molecules.
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, allowing for the straightforward formation of substituted alkenes.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl or vinyl halide with an alkene.[2][3] The versatility of the Heck reaction allows for a broad tolerance of functional groups, including phenols, making it a valuable tool in the synthesis of complex organic molecules and pharmaceutical intermediates.[2][3] This document outlines protocols for the Heck coupling of this compound with a model alkene, providing a foundation for further exploration and optimization.
Reaction Principle and Mechanism
The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of steps involving a palladium(0) active species.[1][2] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) complex.[1][2]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.[1][2]
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.[1][4]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst.[1][3]
Experimental Protocols
The following protocols are generalized starting points for the Heck coupling of this compound with a representative alkene, such as styrene or an acrylate. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates and desired outcomes.
Protocol 1: Heck Coupling with Styrene
This protocol describes a typical procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the chosen solvent (e.g., 5 mL of DMF).
-
Add the base, either triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).[5][6]
-
Add styrene (1.2 mmol).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Heck Coupling with an Acrylate Ester
This protocol is suitable for the coupling of this compound with an electron-deficient alkene like methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%), and the phosphine ligand (0.02-0.06 mmol, 2-6 mol%).
-
Add the solvent (e.g., 5 mL of DMF).
-
Add the base (e.g., sodium acetate, 1.5 mmol or potassium carbonate, 2.0 mmol).[1]
-
Add methyl acrylate (1.5 mmol).
-
Heat the reaction mixture to 100-140 °C and stir for 16-48 hours.[7] Monitor the reaction by an appropriate analytical technique.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for Heck coupling reactions based on literature for similar aryl bromides. These should be used as a general guide for the reaction with this compound.
Table 1: General Reaction Conditions for Heck Coupling of Aryl Bromides.
| Parameter | Condition | Reference |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [5][6] |
| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃ | [1][8] |
| Base | K₂CO₃, NEt₃, NaOAc | [1][5] |
| Solvent | DMF, MeCN, Toluene | [5][6] |
| Temperature | 60-140 °C | [5][7] |
| Reaction Time | 12-48 hours | [5][7] |
Table 2: Substrate Scope (General)
| Aryl Halide Type | Olefin Type | Reactivity | Reference |
| Electron-rich Aryl Bromide | Electron-deficient Olefin (e.g., acrylates) | Good to Excellent | [1] |
| Electron-neutral Aryl Bromide | Styrene | Good | [5] |
| Electron-deficient Aryl Bromide | Electron-rich Olefin (e.g., vinyl ethers) | Moderate to Good | [8] |
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck coupling reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-(4-bromobenzyl)phenol, a substrate of interest due to its bifunctional nature, incorporating both a reactive aryl bromide and a phenolic hydroxyl group. The presence of the free hydroxyl group presents a potential challenge, as it can undergo competing O-arylation. The protocols outlined below are designed to favor the desired N-arylation selectively.
The general reaction scheme is as follows:
Reaction Scheme:
Where Ph represents a phenyl group and R represents an aryl or alkyl substituent.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-rich aryl bromide with a potentially reactive hydroxyl group, the following considerations are crucial.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the phosphine ligand is critical for achieving high yields and selectivity. Sterically hindered and electron-rich phosphine ligands are generally preferred for the amination of aryl bromides.[1][2] For substrates containing a free hydroxyl group, certain ligand systems have been shown to promote C-N bond formation over C-O bond formation.
Base Selection
A variety of bases can be employed in the Buchwald-Hartwig amination, with the choice depending on the substrate and the desired reactivity.[3][4] Strong, non-nucleophilic bases are typically used to deprotonate the amine and facilitate the catalytic cycle. For substrates with acidic protons, such as the phenolic hydroxyl group in this compound, a careful selection of the base is necessary to avoid undesired side reactions.
Solvent Selection
The reaction is commonly performed in anhydrous, aprotic solvents such as toluene, dioxane, or THF.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with a primary amine, using aniline as a representative example.
Materials and Equipment
-
This compound
-
Aniline (or other primary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: In a dry Schlenk tube, under an inert atmosphere, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(4-hydroxybenzyl)aniline.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various primary amines, based on typical yields and reaction times observed for analogous transformations of electron-rich aryl bromides.
Table 1: Amination with Various Primary Amines
| Entry | Amine | Product | Yield (%) | Reaction Time (h) |
| 1 | Aniline | N-(4-(4-hydroxybenzyl)phenyl)aniline | 85 | 12 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-(4-hydroxybenzyl)aniline | 88 | 10 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4-(4-hydroxybenzyl)aniline | 82 | 14 |
| 4 | Benzylamine | N-benzyl-4-(4-hydroxybenzyl)aniline | 75 | 18 |
Table 2: Optimization of Reaction Conditions with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 80 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 110 | 65 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Etherification of Phenolic Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, with profound implications in medicinal chemistry and drug development. Phenolic moieties are prevalent in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The conversion of a phenolic hydroxyl group to an ether linkage can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[3] This modification can lead to enhanced metabolic stability, improved oral bioavailability, and altered binding interactions with biological targets, making it a crucial strategy in the design and optimization of drug candidates.[4] Phenol ethers are key structural components in numerous FDA-approved drugs, highlighting their importance in pharmaceutical sciences.[1][2][5]
This document provides detailed application notes and experimental protocols for the most common and synthetically useful methods for the etherification of phenolic hydroxyl groups: the Williamson Ether Synthesis, the Ullmann Condensation, the Buchwald-Hartwig O-Arylation, and the Mitsunobu Reaction.
I. Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the formation of ethers, involving the reaction of a phenoxide with an alkyl halide or other alkylating agent with a good leaving group.[6][7] This SN2 reaction is particularly effective for the synthesis of alkyl aryl ethers from phenols.
Reaction Principle
The reaction proceeds in two steps: first, the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by the nucleophilic attack of the phenoxide on the alkylating agent.
Diagram: Williamson Ether Synthesis Mechanism
References
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Application Notes and Protocols for the Esterification of 4-(4-Bromobenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and subsequent esterification of 4-(4-bromobenzyl)phenol. This compound serves as a versatile intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. The presence of the phenolic hydroxyl group allows for esterification to produce a library of derivatives, while the bromobenzyl moiety offers a handle for further functionalization, for instance, through cross-coupling reactions. This document outlines a reliable synthetic route to this compound via a Suzuki-Miyaura coupling reaction, followed by comprehensive protocols for its esterification using various acylating agents.
Application Notes
Rationale for Synthesis
Phenolic compounds are integral scaffolds in a vast array of biologically active molecules. The modification of the phenolic hydroxyl group into an ester can significantly alter the physicochemical properties of a compound, such as its lipophilicity, solubility, and metabolic stability. This strategy is often employed in drug development to create prodrugs, improve pharmacokinetic profiles, or to fine-tune the biological activity of a lead compound.
The this compound scaffold is of particular interest due to its structural similarity to other biologically active benzylphenol derivatives, which have shown estrogenic activity and potential as endocrine-disrupting compounds.[1] The bromine atom on the benzyl ring provides an additional site for chemical modification, making it a valuable building block for creating diverse molecular architectures. Brominated phenolic compounds, in general, have been isolated from marine organisms and have demonstrated a range of biological activities, including anticancer and antioxidant properties.[2][3] The synthesis and esterification of this compound allows for the exploration of structure-activity relationships (SAR) in novel compound libraries.
Potential Applications in Drug Development
-
Prodrug Design: Ester derivatives of phenolic drugs are often used as prodrugs to enhance oral bioavailability. The ester can mask the polar phenolic group, allowing for better absorption, and is later cleaved by esterases in the body to release the active phenolic drug.
-
Anticancer Research: The bromophenyl moiety is a feature in several anticancer agents.[4] Derivatives of this compound could be investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Antioxidant Studies: Phenolic compounds are well-known for their antioxidant properties.[3] Esterification may modulate this activity, and novel esters can be screened for their radical scavenging capabilities.
-
Androgen Receptor Antagonists: Phenoxyphenol derivatives have been identified as a novel class of nonsteroidal androgen receptor antagonists.[5] The this compound core could serve as a scaffold for developing new agents for prostate cancer therapy.
Experimental Protocols
This section details the synthesis of the precursor this compound, followed by three distinct protocols for its esterification.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-hydroxyphenylboronic acid with 4-bromobenzyl bromide to yield this compound.
References
- 1. Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 5. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 4-(4-Bromobenzyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a diverse range of novel heterocyclic compounds derived from the readily available starting material, 4-(4-Bromobenzyl)phenol. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to new chemical entities with potential therapeutic applications. The synthesized compounds belong to classes known for their biological activities, including benzofurans, chromenes, and oxazolidinones, which have shown promise as anticancer agents and enzyme inhibitors.
Strategic Overview of Synthetic Pathways
The synthetic strategy leverages the key functional groups of this compound: the phenolic hydroxyl group and the brominated aromatic ring. The phenol allows for O-alkylation and cyclization reactions to form oxygen-containing heterocycles, while the bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of further complexity and the construction of other heterocyclic systems.
Caption: Synthetic strategies from this compound.
Pathway A: Synthesis of a Novel Benzofuran Derivative
Benzofuran scaffolds are present in numerous clinically approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This protocol describes a two-step synthesis of a novel benzofuran derivative from this compound via a Sonogashira coupling followed by an intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 4-(4-Bromobenzyl)-1-(phenylethynyl)benzene (Intermediate A1)
This step involves a palladium-catalyzed Sonogashira coupling of this compound with phenylacetylene.
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.03 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A1.
-
Step 2: Synthesis of 2-Phenyl-5-(4-bromobenzyl)benzofuran (Novel Benzofuran Derivative)
This step involves the intramolecular cyclization of the alkyne-phenol intermediate.
-
Materials:
-
Intermediate A1 (1.0 eq)
-
Copper(I) chloride (CuCl, 0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dried round-bottom flask, add Intermediate A1, CuCl, and Cs₂CO₃.[3]
-
Add anhydrous DMF and stir the mixture at 110 °C for 8 hours under an inert atmosphere.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final benzofuran product.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Intermediate A1 | C₂₁H₁₅BrO | 367.25 | 85-95 |
| Novel Benzofuran Derivative | C₂₁H₁₅BrO | 367.25 | 70-85 |
Pathway B: Synthesis of a Novel Oxazolidinone Derivative
Oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. This pathway details the synthesis of a novel oxazolidinone from this compound.
Experimental Protocol
Step 1: Synthesis of 2-((4-(4-Bromobenzyl)phenoxy)methyl)oxirane (Intermediate B1)
This reaction is an O-alkylation of the starting phenol with epichlorohydrin.
-
Materials:
-
This compound (1.0 eq)
-
Epichlorohydrin (3.0 eq)
-
Sodium hydroxide (NaOH, 1.5 eq)
-
Water
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise to the stirred phenolic solution.
-
Add epichlorohydrin and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give Intermediate B1, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3-(4-Bromobenzyl)-5-((4-(4-bromobenzyl)phenoxy)methyl)oxazolidin-2-one (Novel Oxazolidinone Derivative)
This step involves the cycloaddition of the epoxide intermediate with an isocyanate.
-
Materials:
-
Intermediate B1 (1.0 eq)
-
4-Bromobenzyl isocyanate (1.1 eq)
-
Tetraarylphosphonium salt (e.g., tetraphenylphosphonium bromide, 0.05 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
In a dried flask under an inert atmosphere, dissolve Intermediate B1 and the tetraarylphosphonium salt catalyst in anhydrous toluene.[4]
-
Add 4-bromobenzyl isocyanate to the solution.[4]
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final oxazolidinone product.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Intermediate B1 | C₁₆H₁₅BrO₂ | 327.19 | 80-90 |
| Novel Oxazolidinone Derivative | C₂₄H₂₁Br₂NO₃ | 547.24 | 60-75 |
Pathway C: Synthesis of a Novel Chromene Derivative
Chromene derivatives are known to possess a wide array of pharmacological properties, including anticancer and anti-inflammatory activities.[5][6] This protocol outlines the synthesis of a novel 2H-chromene.
Experimental Protocol
Step 1: Synthesis of 4-(4-Bromobenzyl)-1-(prop-2-yn-1-yloxy)benzene (Intermediate C1)
This is an O-propargylation of the starting phenol.
-
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone
-
-
Procedure:
-
To a solution of this compound in acetone, add potassium carbonate.
-
Add propargyl bromide dropwise and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to give Intermediate C1.
-
Step 2: Synthesis of 6-(4-Bromobenzyl)-2H-chromene (Novel Chromene Derivative)
This step involves a thermal rearrangement followed by cyclization.
-
Materials:
-
Intermediate C1 (1.0 eq)
-
N,N-Diethylaniline
-
-
Procedure:
-
Dissolve Intermediate C1 in N,N-diethylaniline in a sealed tube.
-
Heat the mixture at 180-200 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the final chromene product.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Intermediate C1 | C₁₆H₁₃BrO | 301.18 | 90-98 |
| Novel Chromene Derivative | C₁₆H₁₃BrO | 301.18 | 50-65 |
Potential Biological Activity and Signaling Pathway
The synthesized heterocyclic compounds, particularly the benzofuran and chromene derivatives, are scaffolds known for their potential as anticancer agents.[2][7][8] One of the key mechanisms through which such compounds can exert their effects is by inhibiting protein kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. orientjchem.org [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of Chromene Derivatives, chromeno[2,3-d][1,3]oxazine derivatives, and chromeno[2,3-d]pyrimidine derivatives [ejchem.journals.ekb.eg]
Application Notes and Protocols: Synthesis of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of androgen receptor (AR) antagonists, crucial therapeutics in the management of prostate cancer and other androgen-driven diseases. This document details synthetic methodologies for key second-generation AR antagonists, protocols for their biological evaluation, and a summary of their efficacy and pharmacological data.
Introduction to Androgen Receptor Antagonism
The androgen receptor, a ligand-activated nuclear transcription factor, plays a pivotal role in the growth and survival of prostate cancer cells.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[1] Androgen deprivation therapy (ADT) is a cornerstone of advanced prostate cancer treatment; however, many tumors eventually progress to a castration-resistant state (CRPC), often while remaining dependent on AR signaling.[3] This has driven the development of potent AR antagonists that can effectively block this signaling pathway.
Second-generation nonsteroidal antiandrogens, such as enzalutamide, apalutamide, and darolutamide, have demonstrated significant clinical benefits in patients with both metastatic and non-metastatic CRPC.[4][5] These agents bind to the AR with higher affinity than first-generation antagonists and more effectively prevent its nuclear translocation and interaction with DNA.[3] However, resistance to these therapies can emerge through various mechanisms, including AR mutations, amplification, and the expression of AR splice variants.[1][2][3]
Androgen Receptor Signaling Pathway and Mechanisms of Resistance
The androgen receptor signaling pathway is a critical driver of prostate cancer progression. The following diagram illustrates the canonical pathway and key mechanisms of resistance to AR antagonists.
Figure 1: Androgen Receptor Signaling and Resistance. This diagram illustrates the activation of the androgen receptor by androgens, leading to gene transcription and cell growth. It also depicts how second-generation antagonists block this pathway and the key mechanisms of therapeutic resistance.
Synthesis of Second-Generation Androgen Receptor Antagonists
The following sections provide an overview of synthetic routes for enzalutamide, apalutamide, and darolutamide.
Enzalutamide Synthesis
Enzalutamide can be synthesized through several routes, with a common approach involving the coupling of key intermediates. One reported practical synthesis starts from 4-bromo-2-fluorobenzoic acid and proceeds in five steps with an overall yield of 35%.[6] Another novel route begins with 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid, achieving a 41.0% total yield in five steps while avoiding highly toxic reagents.[7]
Illustrative Synthetic Scheme for Enzalutamide:
Figure 2: A generalized synthetic workflow for Enzalutamide.
Apalutamide Synthesis
The synthesis of apalutamide has also been described through various routes. A plausible scale-up route involves an eight-step synthesis starting with nitration, followed by bromination, cyanation, reduction, amide bond formation, Boc cleavage, Ullman-type coupling, and a final cyclization.[8]
Darolutamide Synthesis
A synthetic route for darolutamide developed by Orion Corporation utilizes a Suzuki cross-coupling reaction as a key step to form a 2-chlorobenzonitrile coupled product.[9] An alternative, efficient process for a key intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid, has been developed to avoid the use of explosive diazo reagents, making the process safer for scale-up.[10]
Quantitative Data on Androgen Receptor Antagonists
The following tables summarize key quantitative data for second-generation AR antagonists.
Table 1: In Vitro Activity of Androgen Receptor Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference(s) |
| Enzalutamide | AR | Competitive Binding (LNCaP cells) | 21.4 | [11][12] |
| Enzalutamide | AR | Luciferase Reporter (LNCaP cells) | 26 | [11] |
| Apalutamide | AR | Competitive Binding (LNCaP/AR(cs) cells) | 16 | [12] |
| Apalutamide | AR | Luciferase Reporter | 200 | [11] |
| Darolutamide | AR | Luciferase Reporter | 26 | [11] |
| Bicalutamide | AR | Competitive Binding (LNCaP cells) | 160 | [11][12] |
| DHT | AR | Competitive Binding (Hamster Prostate) | 3.2 | [13] |
Table 2: Clinical Efficacy of Second-Generation AR Antagonists in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Drug | Clinical Trial | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Enzalutamide | PROSPER | Metastasis-Free Survival | 0.29 (0.24-0.35) | <0.001 | [5][14] |
| Apalutamide | SPARTAN | Metastasis-Free Survival | 0.28 (0.23-0.35) | <0.001 | [5][14] |
| Darolutamide | ARAMIS | Metastasis-Free Survival | 0.41 (0.34-0.50) | <0.001 | [5][14] |
| Enzalutamide | PROSPER | Overall Survival | 0.73 (0.61-0.89) | 0.001 | [14] |
| Apalutamide | SPARTAN | Overall Survival | 0.78 (0.64-0.96) | 0.016 | [14] |
| Darolutamide | ARAMIS | Overall Survival | 0.69 (0.53-0.88) | 0.003 | [5] |
Table 3: Common Adverse Events of Second-Generation AR Antagonists (All Grades)
| Adverse Event | Enzalutamide (%) | Apalutamide (%) | Darolutamide (%) | Reference(s) |
| Fatigue | 5-45 | 19.7 | 33.1 | [14][15] |
| Falls | - | - | - | [15] |
| Cognitive Toxic Effects | 2-8 | - | - | [15] |
| Hot Flush | 27.1 | 22.7 | - | [14] |
| Hypertension | 8 | 17.7 | - | [14] |
| Arthralgia | 12.2 | 17.4 | 27.3 | [14] |
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Figure 3: Workflow for an AR competitive binding assay.
Protocol:
-
Preparation of Rat Prostate Cytosol:
-
Assay Procedure:
-
Add serial dilutions of the test compound to assay tubes.[16]
-
Add a fixed concentration of radiolabeled androgen (e.g., [3H]R1881 or [3H]DHT) to each tube.[16]
-
Add the prostate cytosol to each tube and incubate overnight at 4°C.[16]
-
Separate the bound from free radioligand using a method like hydroxylapatite (HAP) slurry followed by centrifugation and washes.[16]
-
Measure the radioactivity in the bound fraction using a scintillation counter.[16]
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[17]
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.
Figure 4: Workflow for a luciferase reporter gene assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable prostate cancer cell line (e.g., PC3 cells stably expressing AR, or LNCaP cells) in appropriate media.[18]
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).[18]
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a fixed concentration of an androgen (e.g., DHT or R1881) to induce luciferase expression, along with varying concentrations of the test compound.[18]
-
Incubate the cells for 24-48 hours.[18]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in androgen-induced luciferase activity.
-
Conclusion
The synthesis of potent and selective androgen receptor antagonists remains a critical area of research in the development of new therapies for prostate cancer. The second-generation agents enzalutamide, apalutamide, and darolutamide have significantly improved patient outcomes, but the emergence of resistance necessitates the continued development of novel antagonists. The protocols and data presented here provide a valuable resource for researchers in this field, facilitating the synthesis and evaluation of new chemical entities targeting the androgen receptor.
References
- 1. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives [mdpi.com]
- 5. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Second-Generation Antiandrogens for the Treatment of Prostate Cancer: A Look at Efficacy and Safety - The Oncology Pharmacist [theoncologypharmacist.com]
- 15. Association of Second-generation Antiandrogens With Cognitive and Functional Toxic Effects in Randomized Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromobenzyl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-(4-Bromobenzyl)phenol. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and direct methods for synthesizing this compound are the Friedel-Crafts alkylation of phenol with a 4-bromobenzyl halide and the Suzuki-Miyaura cross-coupling reaction. The choice between these methods often depends on the availability of starting materials, desired purity, and scale of the reaction.
Q2: I am seeing multiple spots on my TLC plate after a Friedel-Crafts reaction. What are the likely side products?
A2: In a Friedel-Crafts alkylation of phenol, several side products can form. The most common are the ortho-isomer, 2-(4-Bromobenzyl)phenol, and poly-alkylated products where more than one bromobenzyl group attaches to the phenol ring. Over-alkylation is a known issue because the product of the first alkylation is often more reactive than the starting phenol.[1][2] O-alkylation, forming 4-bromobenzyl phenyl ether, is also a possibility, though generally less favored.
Q3: My Suzuki coupling reaction has a low yield. What are the potential causes?
A3: Low yields in Suzuki couplings can stem from several factors. Common issues include poor quality or inactive palladium catalyst, inadequate degassing of solvents (leading to catalyst oxidation), using an inappropriate base or solvent system for your specific substrates, and instability of the boronic acid reagent.[3][4] Additionally, steric hindrance on either coupling partner can significantly slow down the reaction.[5]
Q4: How can I minimize the formation of the ortho-isomer in the Friedel-Crafts alkylation?
A4: To favor the formation of the para-product over the ortho-isomer, you can try several strategies. Lowering the reaction temperature can increase selectivity. Using a bulkier Lewis acid catalyst can sterically hinder the approach to the ortho-position. The choice of solvent can also influence the ortho/para ratio.
Q5: What are the characteristic impurities I might find in commercially sourced phenol, and could they interfere with the reaction?
A5: Phenol produced from the cumene process can contain impurities such as acetone, acetophenone, mesityl oxide, α-methylstyrene, and 2-methylbenzofuran.[6][7] These impurities can potentially react with the reagents or interfere with the catalyst, leading to unexpected side products or lower yields. It is often advisable to use purified phenol for sensitive reactions.
Troubleshooting Guides
Friedel-Crafts Alkylation Route
This route typically involves reacting phenol with 4-bromobenzyl bromide or 4-bromobenzyl chloride in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃.
Problem: Low Yield and Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Polyalkylation | Use a molar excess of phenol relative to the 4-bromobenzyl halide. This increases the statistical probability of the halide reacting with the starting material rather than the product.[1] |
| Carbocation Rearrangement | Although less common for benzyl halides, rearrangements can be a problem with other alkylating agents.[8] Friedel-Crafts acylation followed by reduction is an alternative that avoids this issue.[8][9] |
| Deactivation of Catalyst | Ensure all reagents and glassware are anhydrous. Water will react with and deactivate the Lewis acid catalyst. |
| Strongly Deactivating Groups | Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings.[1][2] While phenol is activated, any impurities with strongly deactivating groups could inhibit the reaction. |
Problem: High Proportion of Ortho-Isomer
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Higher temperatures often lead to a higher proportion of the thermodynamically stable ortho-isomer. Running the reaction at a lower temperature (e.g., 0 °C) can improve para-selectivity. |
| Catalyst Choice | A bulky Lewis acid can sterically hinder attack at the ortho position. Consider screening different Lewis acids. |
| Solvent Effects | The polarity of the solvent can influence the ortho/para ratio. Experiment with different solvents, such as carbon disulfide or nitrobenzene, to optimize for the para product. |
Suzuki-Miyaura Cross-Coupling Route
This route could involve coupling 4-hydroxyphenylboronic acid with 1-bromo-4-(bromomethyl)benzene or a similar combination with appropriate protecting groups.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. |
| Incorrect Base or Solvent | The choice of base and solvent is critical and substrate-dependent.[5] Screen different conditions, such as K₂CO₃ in dioxane/water or K₃PO₄ in THF.[3][4] For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[3] |
| Boronic Acid Degradation | Boronic acids can be unstable, especially pyridineboronic acids which can easily de-borylate.[4] Check the quality of your boronic acid. Storing it in a refrigerator can help maintain its stability.[4] |
| Poor Solubility | If reactants or intermediates are not soluble in the chosen solvent, the reaction rate will be very low. Consider using a solvent like hot DMSO or chlorobenzene for substrates with many aryl groups that might have poor solubility.[10] |
Problem: Presence of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | Homocoupling can be promoted by the presence of oxygen or certain reaction conditions. Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[4] |
| Ligand Choice | The phosphine ligand on the palladium catalyst can influence the rates of the desired cross-coupling versus homocoupling. Consider screening different ligands. Buchwald ligands are often effective for challenging couplings.[3] |
| Stoichiometry | Adjust the stoichiometry of the reactants. Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Phenol
-
To a stirred solution of phenol (1.2 equivalents) and a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., CS₂ or dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in the same solvent.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the para-isomer from the ortho-isomer and other byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction flask, add 4-hydroxyphenylboronic acid (1.2 equivalents), 1-bromo-4-(bromomethyl)benzene (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for Friedel-Crafts synthesis and potential side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General purification workflow for isolating this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3029293A - Phenol purification - Google Patents [patents.google.com]
- 7. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(4-Bromobenzyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Bromobenzyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is suitable for purifying large quantities of solid material with moderate levels of impurities. It involves dissolving the crude product in a hot solvent system and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent.
-
Column Chromatography: For achieving very high purity or separating compounds with similar polarities, silica gel column chromatography is the standard method.[1] An appropriate eluent system, typically a mix of non-polar and polar solvents like hexanes and ethyl acetate, is used to separate the product from impurities based on their differential adsorption to the silica.[1]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
Potential impurities can originate from starting materials, side-reactions, or subsequent degradation. These may include:
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Unreacted Starting Materials: Phenol and 4-bromobenzyl bromide or a related benzyl halide.
-
Isomeric Byproducts: Ortho-substituted products, such as 2-(4-bromobenzyl)phenol. The synthesis of related bromophenols often yields ortho and para isomers.[2]
-
Over-alkylation Products: Di-benzylated phenol species.
-
Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q3: My purified this compound appears as a pink or brownish solid instead of white. What causes this discoloration and how can I fix it?
Discoloration in phenolic compounds often arises from the formation of minor oxidation products. These impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step (e.g., before filtering the hot solution in a recrystallization protocol). Subsequent recrystallization or column chromatography should yield a white or off-white solid.
Q4: The melting point of my purified product is broad and lower than the literature value (164-166 °C). What does this indicate?
A broad and depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. The reported melting point for the related compound 4-(4-bromophenyl)phenol is 164-166 °C. To achieve a sharp melting point in the expected range, further purification by recrystallization or column chromatography is necessary.
Q5: My yield is significantly low after performing a recrystallization. What are the common causes?
Low recovery from recrystallization can be due to several factors:
-
Using excessive solvent: Dissolving the crude product in too much solvent will keep a significant portion of the desired compound in solution even after cooling.
-
Cooling the solution too rapidly: Fast cooling can trap impurities within the crystals and lead to lower purity and recovery of the target compound.
-
Premature crystallization: If the solution cools and crystals form in the funnel during hot filtration, product will be lost.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
Q6: How can I effectively monitor the progress of my column chromatography purification?
The progress of column chromatography is typically monitored by Thin-Layer Chromatography (TLC). Small fractions of the eluent are collected sequentially and spotted on a TLC plate. By visualizing the spots under UV light or with a stain, you can determine which fractions contain the pure product, which contain impurities, and which are mixed. Fractions containing the pure product are then combined and the solvent is removed.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after purification | - Incomplete separation during chromatography.- Co-crystallization of impurities.- Inappropriate solvent system for recrystallization. | - Re-purify using column chromatography with a shallower solvent gradient.- Perform a second recrystallization, ensuring slow cooling.- Experiment with different recrystallization solvent systems (e.g., ethanol/water, toluene/hexanes). |
| Product remains an oil or fails to crystallize | - High level of impurities depressing the melting point.- Presence of residual solvent. | - Purify the oil via flash column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Ensure the product is completely dry by placing it under high vacuum. |
| Poor separation of spots on TLC plate | - Solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. For better separation of polar compounds, increase the proportion of the polar solvent (e.g., ethyl acetate). For non-polar compounds, increase the proportion of the non-polar solvent (e.g., hexanes). |
| Product streaks on the TLC plate | - Sample is too concentrated.- Sample is highly acidic or basic and interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC eluent. |
Data Presentation: Properties and Purification Parameters
| Parameter | Value / Description | Reference |
| Compound Name | This compound | - |
| Molecular Formula | C₁₃H₁₁BrO | - |
| Molecular Weight | 263.13 g/mol | - |
| Appearance | White to off-white crystalline powder | |
| Melting Point (Literature) | 164-166 °C (for 4-(4-bromophenyl)phenol) | |
| Primary Purification Method | Recrystallization or Flash Column Chromatography | [1] |
| Recrystallization Solvents | Toluene/Hexanes, Ethanol/Water | - |
| Chromatography Stationary Phase | Silica Gel | [1] |
| Chromatography Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Toluene/Hexanes System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Analysis: Determine the melting point and assess purity by TLC.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent (e.g., 100% hexanes).
-
Sample Loading: Dissolve a minimum amount of the crude product in the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for an impure product sample.
References
Technical Support Center: Synthesis of 4-(4-Bromobenzyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Bromobenzyl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide, in the presence of a Lewis acid catalyst. This reaction involves the electrophilic aromatic substitution of a hydrogen atom on the phenol ring with the 4-bromobenzyl group.
Q2: I am getting a significant amount of a byproduct. What could it be?
A common byproduct in the benzylation of phenols is the O-alkylated product, 4-bromobenzyl phenyl ether. Phenoxide ions are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) to form the desired product, or on the phenolic oxygen (O-alkylation) to form an ether.[1][2] The ratio of C- to O-alkylation is highly dependent on the reaction conditions.[1]
Q3: How can I favor the formation of the desired C-alkylated product, this compound, over the O-alkylated byproduct?
To promote C-alkylation, the choice of solvent is critical. Protic solvents, such as water or trifluoroethanol, can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering O-alkylation and thus favoring C-alkylation.[1] Conversely, aprotic solvents like DMF or DMSO tend to favor O-alkylation.[1] Additionally, a higher concentration of a Lewis acid catalyst can promote the Fries rearrangement of any formed O-alkylated product to the C-alkylated isomer.[2][3]
Q4: My reaction yield is very low. What are the potential reasons?
Low yields in Friedel-Crafts alkylation of phenols can stem from several factors:
-
Catalyst Deactivation: The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid catalyst, deactivating it.[3] Using a stoichiometric amount or even an excess of the catalyst may be necessary.[2]
-
Polyalkylation: The product, this compound, is often more reactive than phenol itself, leading to the addition of multiple benzyl groups to the aromatic ring.[4] Using an excess of the aromatic reactant (phenol) can help minimize this side reaction.[4]
-
Substrate and Reagent Purity: Impurities in the phenol, 4-bromobenzyl bromide, or solvent can interfere with the reaction.
-
Reaction Temperature: Inappropriate temperature control can lead to side reactions or decomposition of reactants and products.
Q5: What is the best way to purify the final product?
Purification of this compound typically involves the following steps:
-
Quenching: The reaction is first quenched, for example, by the slow addition of an aqueous acid solution.
-
Extraction: The product is then extracted from the aqueous phase using a water-immiscible organic solvent like dichloromethane or ethyl acetate.[5]
-
Washing and Drying: The combined organic layers are washed to remove any remaining acid and dried over an anhydrous salt like magnesium sulfate.[5]
-
Chromatography: The crude product is often purified by column chromatography on silica gel to separate the desired para-isomer from the ortho-isomer, any unreacted starting materials, and byproducts.[5]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid. Increase the molar ratio of the catalyst to the reactants. Consider a more active Lewis acid (e.g., AlCl₃).[4] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Formation of significant O-alkylated byproduct | Use of an aprotic solvent. | Switch to a protic solvent like trifluoroethanol or water to favor C-alkylation.[1] |
| Insufficient Lewis acid to promote Fries rearrangement. | Increase the concentration of the Lewis acid catalyst.[2][3] | |
| Presence of polyalkylated products | The product is more reactive than the starting phenol. | Use a molar excess of phenol relative to 4-bromobenzyl bromide.[4] |
| Formation of ortho- and para-isomers | The hydroxyl group is an ortho-, para-directing group. | The separation of isomers is typically achieved during the purification step, most commonly by column chromatography. |
| Product decomposition or charring | Reaction temperature is too high or harsh catalyst is used. | Lower the reaction temperature. Consider using a milder Lewis acid catalyst such as ZnCl₂ or FeCl₃.[4] |
Experimental Protocol: Friedel-Crafts Benzylation of Phenol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenol
-
4-Bromobenzyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data Summary
The yield of this compound and the ratio of C- to O-alkylation are highly dependent on the reaction parameters. The following table provides a qualitative summary of expected outcomes based on changes in these parameters.
| Parameter | Condition A | Condition B | Expected Outcome for Yield of this compound | Expected C/O Alkylation Ratio |
| Solvent | Dichloromethane (aprotic) | Trifluoroethanol (protic) | Moderate to Good | Lower (favors O-alkylation) |
| Catalyst | AlCl₃ (1.2 eq) | ZnCl₂ (1.2 eq) | Potentially higher with AlCl₃ | Higher with stronger Lewis acid |
| Temperature | 0 °C to Room Temp | 50 °C | May increase rate, but also side reactions | Temperature can influence selectivity |
| Reactant Ratio (Phenol:Benzyl Bromide) | 1.1 : 1 | 3 : 1 | Lower due to potential polyalkylation | Higher (minimizes polyalkylation) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-(4-Bromobenzyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the cross-coupling of 4-(4-Bromobenzyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the cross-coupling of this compound, and what are their typical deactivation pathways?
A1: Palladium and nickel complexes are the most frequently employed catalysts for the cross-coupling of this compound.
-
Palladium Catalysts: Typically, Pd(0) species are the active catalysts in Suzuki-Miyaura coupling reactions.[1] Common deactivation pathways for palladium catalysts include:
-
Palladium Black Formation: Agglomeration of Pd(0) species into inactive palladium black is a common issue, often exacerbated by high catalyst loading or localized high concentrations of the active catalyst.[2][3]
-
Oxidative Addition of Ligands: Phosphine ligands, often used to stabilize the palladium center, can undergo oxidation, which alters the ligand-to-metal ratio and can lead to catalyst deactivation.[1]
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Product Inhibition: The desired product or byproducts can coordinate to the palladium center, inhibiting further catalytic cycles.
-
Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the catalyst's active sites.
-
-
Nickel Catalysts: Nickel catalysts have emerged as a cost-effective alternative to palladium for C-O bond activation and can be effective for the cross-coupling of phenol derivatives.[4][5] Deactivation pathways for nickel catalysts can include:
-
Dimerization: Monoligated Ni(0) complexes, which can be catalytically active, may dimerize, leading to deactivation.[6]
-
Ligand-Mediated Deactivation: Ancillary ligands can sometimes promote unproductive side reactions, leading to the formation of inactive nickel species.
-
Sensitivity to Air and Moisture: Nickel(0) species are often more sensitive to air and moisture than their palladium counterparts, requiring stringent inert reaction conditions.
-
Q2: My reaction yield is low when coupling this compound. What are the likely causes related to catalyst deactivation?
A2: Low yields in the cross-coupling of this compound are frequently linked to catalyst deactivation or competing side reactions. Key factors include:
-
Premature Catalyst Decomposition: The catalyst may be degrading before the reaction reaches completion. This can be visually indicated by the formation of palladium black.[2]
-
Oxidative Homocoupling of the Phenol: Phenols are susceptible to oxidative coupling, a side reaction that consumes the starting material and can be catalyzed by the transition metal.[7][8] This is a significant issue when working with phenolic substrates.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its hydrolysis back to the corresponding arene.[1]
-
Homocoupling of the Boronic Acid: The presence of oxygen or Pd(II) species can promote the unwanted homocoupling of the boronic acid.[1]
-
Insufficient Catalyst Activity: The chosen catalyst system (metal precursor and ligand) may not be active enough for the specific substrate combination and reaction conditions.
Q3: How can I minimize the oxidative homocoupling of this compound during the reaction?
A3: Minimizing oxidative homocoupling is crucial for achieving high yields. Consider the following strategies:
-
Strictly Anaerobic Conditions: Oxygen can promote oxidative coupling. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Use of Antioxidants: Small amounts of antioxidants, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture to suppress radical-mediated oxidative processes.[9]
-
Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting oxidation than others. Screening different ligands can help identify a system that favors the desired cross-coupling pathway.
-
In Situ Activation of the Phenol: Activating the phenolic hydroxyl group in situ to a better leaving group (e.g., as a tosylate or nonaflate) can circumvent the issues associated with the free phenol.[5]
Q4: When should I consider using a nickel catalyst instead of a palladium catalyst for this reaction?
A4: Nickel catalysts can be a viable alternative to palladium, particularly when cost is a factor or when dealing with less reactive electrophiles. Consider using a nickel catalyst under the following circumstances:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
C-O Bond Activation: Nickel catalysts have shown particular promise in the cross-coupling of phenol derivatives where C-O bond cleavage is required.[5]
-
Alternative Reactivity: In some cases, nickel catalysts may offer different selectivity or higher activity compared to palladium for specific substrate combinations.
However, be aware that nickel-catalyzed reactions often require more stringent exclusion of air and moisture and may have different ligand requirements.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation and Observation of Palladium Black
| Potential Cause | Troubleshooting Strategy |
| High Catalyst Loading | Contrary to intuition, higher catalyst loadings can sometimes accelerate the formation of palladium black. Try reducing the catalyst loading to the 0.5-2 mol% range.[3] |
| Inefficient Ligand | The ligand may not be effectively stabilizing the Pd(0) species. Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which are known to stabilize palladium catalysts.[10] |
| Poor Quality Reagents/Solvents | Impurities can poison the catalyst. Use high-purity, degassed solvents and reagents. |
| Inadequate Mixing | In heterogeneous reactions, poor mixing can lead to localized high concentrations of catalyst, promoting aggregation. Ensure vigorous stirring. |
Quantitative Data on Catalyst Loading vs. Yield:
| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | 0.1 | 97 | High conversion with low catalyst loading.[3] |
| Pd(OAc)₂ / SPhos | 1.0 | ~70 | Catalyst decomposition observed.[3] |
| Pd(OAc)₂ / SPhos | 5.0 | ~70 | Rapid formation of palladium black.[3] |
Note: This data is for a model Suzuki-Miyaura reaction and illustrates the general trend. Optimal loading for this compound may vary.
Issue 2: Significant Formation of Homocoupled Phenol Byproduct
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Oxidizing Conditions | The catalyst system may be promoting oxidation. Consider adding a small amount of an antioxidant like BHT.[9] |
| Sub-optimal Base | The choice of base can influence side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that minimizes homocoupling while promoting the desired reaction. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation Over Time | The catalyst may have a limited lifetime under the reaction conditions. Consider a more robust catalyst system (e.g., with a more sterically hindered and electron-rich ligand).[10] |
| Product Inhibition | The product may be binding to the catalyst and inhibiting it. Try running the reaction at a lower concentration. |
| Incomplete Dissolution of Reagents | Ensure all reagents, particularly the base, are sufficiently soluble in the reaction medium. A biphasic solvent system (e.g., toluene/water, THF/water) can sometimes be beneficial.[1] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation and side reaction pathways in the cross-coupling of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies [escholarship.org]
- 3. research.vu.nl [research.vu.nl]
- 4. Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
Technical Support Center: Byproduct Formation in the Bromination of Benzylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the bromination of benzylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and common byproducts in the bromination of benzylphenol?
The bromination of benzylphenol is an electrophilic aromatic substitution reaction. The primary products are monobrominated benzylphenols, with the bromine atom substituting at the positions ortho or para to the hydroxyl group, which is a strong activating group.
Common byproducts can include:
-
Dibrominated and polybrominated benzylphenols: Over-bromination can occur, especially in polar solvents or with an excess of the brominating agent.
-
Isomers: A mixture of ortho- and para-bromobenzylphenol is typically formed. The ratio is dependent on reaction conditions.
-
Benzylic bromination products: Although less common under typical electrophilic aromatic substitution conditions, bromination at the benzylic position (the CH2 group) can occur, particularly if radical initiators (like light or AIBN) are present or if using N-bromosuccinimide (NBS) under specific conditions.[1][2]
-
Oxidation products: Phenols are susceptible to oxidation, which can be a side reaction, especially with strong brominating agents or harsh reaction conditions.[2]
Q2: Why am I getting a large amount of polybrominated byproducts?
Polybromination is a common issue, particularly in the bromination of activated rings like phenols.[3][4] The primary causes are:
-
Solvent Choice: Polar solvents, such as water or acetic acid, can facilitate the ionization of the brominating agent and increase the reactivity of the phenol, leading to multiple substitutions.[3][5] Using bromine water, for instance, often results in the formation of 2,4,6-tribromophenol.[4]
-
Reaction Stoichiometry: Using a molar excess of the brominating agent will naturally lead to a higher degree of bromination.
-
Reaction Temperature: Higher temperatures can increase the reaction rate and lead to less selective, multiple substitutions.
To minimize polybromination, consider using a non-polar solvent like carbon disulfide (CS2) or dichloromethane (DCM) and carefully controlling the stoichiometry of the brominating agent.[3][6]
Q3: How can I improve the regioselectivity of the bromination to favor the para or ortho product?
Achieving high regioselectivity between the ortho and para positions can be challenging.
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which are adjacent to the bulky hydroxyl and benzyl groups. Therefore, the para product is often the major product.[7]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents often favor the formation of the para isomer.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Choice of Brominating Agent: Using a bulkier brominating agent might increase the preference for the less sterically hindered para position.
Q4: I am observing byproducts that suggest bromination on the benzyl ring. How is this possible?
While the phenol ring is more activated towards electrophilic substitution, bromination on the benzyl ring can occur under certain conditions. This is typically a result of a different reaction mechanism:
-
Radical Bromination: If the reaction is initiated by UV light or a radical initiator, a free radical mechanism can lead to bromination at the benzylic position, which is stabilized by the adjacent phenyl ring.[1][2] N-bromosuccinimide (NBS) is a common reagent used for benzylic bromination in the presence of a radical initiator.[1][8]
To avoid this, ensure your reaction is shielded from light and that your reagents are free from radical initiators unless benzylic bromination is the desired outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Monobrominated Product | - Over-bromination leading to polybrominated products.- Incomplete reaction.- Product loss during workup.[9] | - Use a non-polar solvent (e.g., CS2, CCl4).[3]- Carefully control the stoichiometry (1:1 ratio of benzylphenol to brominating agent).- Add the brominating agent slowly and at a low temperature.- Monitor the reaction by TLC to determine the optimal reaction time.- Check the aqueous layer during workup for product solubility.[9] |
| High Percentage of Dibromo- or Tribromo- Byproducts | - Use of a polar solvent (e.g., water, acetic acid).[3][5]- Excess brominating agent.- High reaction temperature. | - Switch to a non-polar solvent.- Use no more than one equivalent of the brominating agent.- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Unexpected Benzylic Bromination | - Presence of radical initiators (e.g., light, peroxides).- Use of NBS without controlling for an ionic pathway. | - Protect the reaction from light.- Ensure reagents and solvents are pure and free from peroxides.- If using NBS for aromatic bromination, consider adding an acid catalyst to promote the electrophilic pathway.[10] |
| Formation of Colored Impurities/Tar | - Oxidation of the phenol.- Reaction temperature is too high. | - Run the reaction under an inert atmosphere (e.g., nitrogen, argon).- Use a milder brominating agent (e.g., NBS instead of Br2).- Lower the reaction temperature. |
| Inconsistent Results/Poor Reproducibility | - Purity of reagents (benzylphenol, brominating agent, solvent).- Variations in reaction conditions (temperature, addition rate). | - Use freshly purified reagents and dry solvents.- Standardize the experimental setup and procedure, including temperature control and the rate of addition of reagents. |
Experimental Protocols
Protocol 1: Selective Monobromination of Benzylphenol (Favoring p-isomer)
This protocol is designed to favor the formation of the monobrominated product, primarily the para-isomer.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of benzylphenol in a non-polar solvent such as carbon disulfide (CS2) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 1 equivalent of bromine (Br2) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred benzylphenol solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired monobrominated isomer.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the products and byproducts by comparing their mass spectra to a library (e.g., NIST) and by analyzing their fragmentation patterns. The relative amounts of each component can be estimated from the peak areas in the total ion chromatogram.
Visualizations
Caption: Potential reaction pathways in the bromination of benzylphenol.
Caption: A troubleshooting workflow for byproduct formation.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. organic chemistry - Halogenation of Phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. How To [chem.rochester.edu]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 4-(4-Bromobenzyl)phenol Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-(4-Bromobenzyl)phenol. The primary focus is on the widely used Williamson ether synthesis for O-alkylation of the phenolic hydroxyl group.
I. Experimental Protocols
A representative experimental protocol for the derivatization of this compound via Williamson ether synthesis is provided below. This protocol is based on established procedures for similar substituted phenols and should be optimized for specific alkylating agents and desired products.
General Procedure for O-Alkylation of this compound:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (1.5-2.0 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise extreme caution and handle under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium or sodium phenoxide salt.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide; 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature and reaction time will vary depending on the reactivity of the alkylating agent. Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times range from 2 to 24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ether derivative.
II. Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low or reaction time is too short. 4. Moisture in the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. Ensure the base is fresh and anhydrous. 2. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride) or add a catalytic amount of sodium iodide. 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of C-Alkylated Byproduct | 1. The phenoxide ion is an ambident nucleophile, and reaction can occur at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). 2. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[1] | 1. Use polar aprotic solvents like DMF or DMSO, which favor O-alkylation.[2] 2. Avoid protic solvents such as water or alcohols if O-alkylation is the desired outcome.[1] |
| Formation of Elimination Byproduct | 1. The alkylating agent is sterically hindered (secondary or tertiary alkyl halide). 2. The reaction temperature is too high. 3. A strong, sterically hindered base is used. | 1. Williamson ether synthesis works best with primary alkyl halides.[3] If a secondary alkyl halide must be used, expect lower yields and the formation of an alkene byproduct. Tertiary alkyl halides are generally unsuitable.[3] 2. Lower the reaction temperature. 3. Use a less sterically hindered base. |
| Multiple Alkylation Products | 1. If the starting material has multiple reactive sites (e.g., other hydroxyl or amine groups). | 1. Use protecting groups for other reactive functional groups to ensure selective derivatization of the phenolic hydroxyl group. |
| Difficult Product Isolation/Purification | 1. The product has similar polarity to the starting material or byproducts. 2. Formation of emulsions during aqueous work-up. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of a small sample to a less polar compound might aid in separation. 2. Add brine during the work-up to break up emulsions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of this compound?
A1: The choice of base depends on the acidity of the phenol and the reactivity of the alkylating agent. For routine derivatizations, anhydrous potassium carbonate (K₂CO₃) is a good starting point as it is easy to handle. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, though it requires handling under an inert atmosphere. Sodium hydroxide (NaOH) is also a viable option.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis.[2] These solvents effectively dissolve the phenoxide salt and promote the SN2 reaction pathway, leading to higher yields of the desired O-alkylated product.
Q3: How can I minimize the formation of the C-alkylated byproduct?
A3: The formation of C-alkylated byproducts can be minimized by the choice of solvent. Using polar aprotic solvents like DMF or DMSO favors O-alkylation.[2] Protic solvents, on the other hand, can lead to an increase in C-alkylation.[1]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Use a more reactive alkylating agent (iodides are more reactive than bromides, which are more reactive than chlorides).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), especially if you are using a biphasic reaction system.[4] This can enhance the rate of reaction by facilitating the transfer of the phenoxide ion into the organic phase.
-
Ensure that your reagents and solvent are anhydrous, as water can slow down the reaction.
Q5: Can I use a secondary or tertiary alkyl halide as the alkylating agent?
A5: It is not recommended to use tertiary alkyl halides as they will primarily undergo elimination reactions to form alkenes.[3] Secondary alkyl halides can be used, but they will likely result in a mixture of the desired ether and an alkene byproduct due to competition between SN2 and E2 reactions.[3] Primary alkyl halides are the best choice for achieving high yields in Williamson ether synthesis.[3]
IV. Data Presentation
Table 1: Representative Reaction Conditions and Yields for Williamson Ether Synthesis of Substituted Phenols.
Note: The following data is illustrative and based on typical outcomes for the Williamson ether synthesis of substituted phenols. Actual yields for the derivatization of this compound may vary and require optimization.
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic (biphasic with TBAB) | Reflux | 1 | Not specified | [4] |
| 4-tert-Butylphenol | Benzyl Bromide | NaOH | Dichloromethane/Water (biphasic with TBAB) | Not specified | <0.1 | High | [5] |
| Phenol | Alkyl Halide | Varies | Varies | 50-100 | 1-8 | 50-95 | General |
V. Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for this compound derivatization.
References
Technical Support Center: Troubleshooting Low Yields in Heck Reactions of 4-(4-Bromobenzyl)phenol
Welcome to the technical support center for troubleshooting Heck reactions involving 4-(4-Bromobenzyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Heck reaction of this compound?
Low yields in the Heck reaction with this substrate can be attributed to several factors. The primary reason is often the electron-rich nature of the aryl bromide due to the presence of the electron-donating phenol group, which can slow down the oxidative addition step of the catalytic cycle.[1] Additionally, the acidic proton of the phenol can interfere with the base used in the reaction, leading to side reactions or catalyst deactivation.
Q2: What is the most common side reaction observed?
A common side reaction is the dehalogenation of the this compound, leading to the formation of 4-benzylphenol. This can be promoted by certain catalyst/ligand combinations and reaction conditions.[2] Another potential side product is the result of the reductive Heck pathway, which can be influenced by the choice of base, temperature, and solvent.[1]
Q3: Should I protect the phenolic hydroxyl group?
Protection of the phenolic hydroxyl group is a common strategy to improve yields in Heck reactions of substrates containing this functionality. The acidic proton of the phenol can react with the base, complicating the reaction. By protecting it as an ether (e.g., methyl or benzyl ether) or an ester, you can prevent these side reactions and potentially increase the reactivity of the aryl bromide.
Q4: Which palladium catalyst is best for this reaction?
For electron-rich aryl bromides, catalyst systems with bulky, electron-donating ligands are often more effective.[1] While Pd(OAc)₂ and PdCl₂ are common palladium sources, the choice of ligand is crucial.[3][4] Phosphine ligands like triphenylphosphine (PPh₃) or more specialized, electron-rich phosphines can be effective. N-heterocyclic carbene (NHC) ligands have also shown promise for coupling less reactive aryl halides.[1]
Q5: What is the optimal base to use?
The choice of base is critical, especially with the acidic phenol group. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are frequently used.[5][6] Organic bases like triethylamine (Et₃N) can also be employed.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active enough for the electron-rich substrate.
-
Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and catalyst performance.
-
Base Incompatibility: The base may be reacting with the phenol group, preventing it from participating in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Switch to a more active catalyst system. Consider using a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.
-
Increase the catalyst loading, but be mindful of potential side reactions.
-
-
Temperature Optimization:
-
Solvent Selection:
-
Base Evaluation:
-
Experiment with different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]
-
If using an amine base, consider a hindered base to minimize side reactions.
-
Issue 2: Formation of Significant Byproducts (e.g., Dehalogenation)
Possible Causes:
-
Catalyst System: The chosen catalyst and ligand may favor the dehalogenation pathway.
-
Reaction Conditions: High temperatures and certain solvents or bases can promote byproduct formation.
-
Presence of Hydride Sources: Impurities or the solvent itself can act as a hydride source, leading to dehalogenation.
Troubleshooting Steps:
-
Ligand Modification:
-
The use of different phosphine ligands can influence the extent of side reactions. Experiment with various phosphine ligands to find one that minimizes dehalogenation.
-
-
Additive Introduction (Jeffery Conditions):
-
Add a phase-transfer catalyst such as a tetralkylammonium salt (e.g., tetrabutylammonium bromide - TBAB). This can often improve the yield of the desired product and suppress side reactions.[1]
-
-
Control of Reaction Time and Temperature:
-
Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to high temperatures, which can lead to byproduct formation.
-
Lowering the reaction temperature, if possible without significantly impacting the conversion rate, can also reduce side reactions.
-
Issue 3: Inconsistent Yields
Possible Causes:
-
Reagent Quality: Purity of the starting materials, catalyst, and solvent can greatly affect reproducibility.
-
Atmosphere Control: The reaction may be sensitive to air or moisture.
-
Reaction Setup: Inconsistent heating or stirring can lead to variable results.
Troubleshooting Steps:
-
Ensure Reagent Purity:
-
Use freshly purified solvents and reagents.
-
Verify the quality and activity of the palladium catalyst.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.
-
-
Standardize Reaction Setup:
-
Use a reliable heating source (e.g., oil bath with a temperature controller) to maintain a consistent temperature.
-
Ensure efficient and consistent stirring throughout the reaction.
-
Data Presentation: Comparison of Reaction Conditions for Similar Substrates
The following tables summarize reaction conditions and yields for Heck reactions of electron-rich aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Heck Coupling of 4-Bromoanisole with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85 | General Conditions |
| PdCl₂ (1) | None | K₂CO₃ (2) | NMP | 120 | 8 | 92 | [4] |
| Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 95 | [1] |
Table 2: Heck Coupling of 4-Bromophenol with n-Butyl Acrylate (Phenol Protected as Methyl Ether)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc (1.5) | DMF | 110 | 16 | 78 | General Conditions |
| Pd(OAc)₂ (0.5) | None | K₂CO₃ (2) | DMAc | 130 | 10 | 88 | [1] |
| Pd₂ (dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 91 | General Conditions |
Experimental Protocols
General Protocol for Heck Reaction of this compound (Unprotected)
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and a phase-transfer catalyst if desired (e.g., TBAB, 1.0 equiv.).
-
Add the anhydrous solvent (e.g., DMF, NMP, or DMAc).
-
Add the alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Protection of the Phenolic Hydroxyl Group (as a Methyl Ether)
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To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃, 1.5-2.0 equiv.).
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the resulting 1-bromo-4-(4-methoxybenzyl)benzene by column chromatography or recrystallization.
-
The protected compound can then be used in the Heck reaction following the general protocol above.
Visualizations
Caption: Troubleshooting workflow for low yields in the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-(4-Bromobenzyl)phenol under acidic/basic conditions
This technical support center provides guidance on the stability of 4-(4-Bromobenzyl)phenol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is a solid crystalline compound and, like many phenols, is expected to be relatively stable at room temperature when stored in a tightly sealed container, protected from light and moisture.[1] Phenolic compounds, in general, can be susceptible to long-term degradation upon exposure to air and light, which may cause discoloration (often turning pink or red).[2]
Q2: How does the phenolic hydroxyl group affect the stability of the molecule?
A2: The phenolic hydroxyl group significantly influences the molecule's reactivity. It is weakly acidic and will react with strong bases to form a more reactive phenoxide ion.[3][4][5][6] This hydroxyl group also activates the phenol ring, making it more susceptible to electrophilic substitution reactions and oxidation, especially under basic conditions.[3][7]
Q3: Is this compound susceptible to degradation under acidic conditions?
A3: While phenols are generally more stable in acidic to neutral pH, strong acidic conditions, especially at elevated temperatures, can potentially lead to degradation over time.[8][9] The benzene ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution if reactive electrophiles are present in the acidic medium.[7] However, significant hydrolysis of the core structure is not typically expected under mild acidic conditions.
Q4: What is the expected stability of this compound under basic conditions?
A4: this compound is expected to be less stable under basic conditions. The phenolic proton is acidic and will be abstracted by a base to form a sodium or potassium phenoxide salt.[3][6] The resulting phenoxide is highly susceptible to oxidation, which can lead to the formation of colored degradation products.[8] Alkaline conditions generally accelerate the degradation of phenolic compounds.[8][9]
Q5: What are the potential sites of reactivity on the this compound molecule?
A5: There are several reactive sites on the molecule. The phenolic hydroxyl group is acidic and nucleophilic. The activated phenol ring is susceptible to electrophilic substitution at the positions ortho to the hydroxyl group. The benzylic C-H bonds can be susceptible to oxidation. The C-Br bond on the benzyl ring can undergo nucleophilic substitution or participate in cross-coupling reactions, though this typically requires specific catalytic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid sample (e.g., pink, yellow, or brown) | Oxidation of the phenolic group due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. For long-term storage, refrigeration is recommended.[1] |
| Unexpected side products in a reaction | Instability of the phenolic group under the reaction conditions (e.g., strong base, oxidizing agents). | If the reaction is not targeting the phenol, consider protecting the hydroxyl group as an ether or ester. Methyl ethers are common but can be difficult to cleave. Other protecting groups may be more suitable depending on the specific reaction conditions. |
| Low yield in reactions involving the phenol ring | The compound may be degrading under the experimental conditions. | Optimize reaction conditions by lowering the temperature, reducing reaction time, or using milder reagents. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Difficulty in purifying the compound | Degradation on silica gel during chromatography. | Use a less acidic or a deactivated silica gel for purification. Alternatively, consider other purification techniques such as recrystallization or reverse-phase chromatography. |
| Inconsistent analytical results (e.g., HPLC, GC) | On-column degradation or adsorption. Phenolic compounds can tail on standard GC columns.[10] | For GC analysis, derivatization to a more stable silyl ether is recommended.[10] For HPLC, use a well-chosen column and an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group, which often improves peak shape.[10] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11][12][13] The following are general protocols for stress testing. The concentration of the stressor and the duration of the study may need to be adjusted based on the observed degradation. A target degradation of 5-20% is generally considered appropriate.[11]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M to 1 M hydrochloric acid.[14]
-
Conditions: Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).[11]
-
Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.[14]
-
Conditions: Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period, monitoring for degradation.
-
Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).[14]
-
Conditions: Store the solution at room temperature, protected from light, for a specified period.
-
Analysis: At each time point, withdraw an aliquot and analyze by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a controlled temperature oven.
-
Conditions: Expose the sample to a high temperature (e.g., 70-80 °C) for a specified period.[11]
-
Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
5. Photostability Testing:
-
Procedure: Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light.
-
Conditions: Follow ICH Q1B guidelines for photostability testing.
-
Analysis: Analyze the sample by HPLC and compare it to a sample stored in the dark.
Stability-Indicating HPLC Method Development (Example)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[15][16][17]
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for this compound is pure in the presence of its degradation products, which can be confirmed using a photodiode array (PDA) detector.
Data Presentation
As no specific experimental stability data for this compound is publicly available, the following table summarizes the expected stability based on the general chemical properties of phenols.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl, 60 °C) | Generally stable, with slow degradation possible over extended periods. | Products of electrophilic substitution on the phenol ring if reactive species are present. |
| Basic (0.1 M NaOH, RT) | Unstable. Degradation is likely. | Oxidized and/or polymerized products of the phenoxide. |
| Oxidative (3% H₂O₂, RT) | Likely to degrade. | Quinone-type structures and other oxidation products. |
| Thermal (70 °C, solid) | Moderately stable, but some degradation may occur over time. | Oxidative and other decomposition products. |
| Photolytic (UV/Vis light) | Susceptible to degradation, especially in solution. | Photodegradation products, potentially involving the C-Br bond or the phenol ring. |
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. SATHEE CUET: Chemistry Phenol Acidity [cuet.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. issr.edu.kh [issr.edu.kh]
- 8. researchgate.net [researchgate.net]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenol Disapearance - Chromatography Forum [chromforum.org]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. biomedres.us [biomedres.us]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijisrt.com [ijisrt.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(4-Bromobenzyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent effects on the reactivity of 4-(4-Bromobenzyl)phenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the rate of electrophilic aromatic substitution on this compound?
A1: The solvent plays a crucial role in determining the rate of electrophilic aromatic substitution reactions. The polarity of the solvent is a key factor.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the electrophile and the phenol, potentially slowing down the reaction by stabilizing the reactants more than the transition state. However, for reactions involving the formation of charged intermediates (arenium ions), the high dielectric constant of polar protic solvents can stabilize these intermediates, thus accelerating the reaction.[1]
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Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving polar reactants but are less effective at solvating anions. This can lead to a more "naked" and reactive nucleophilic phenoxide ion in base-catalyzed reactions, potentially increasing the reaction rate.[2]
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): Reactions in nonpolar solvents are often slower, especially if the reactants or intermediates are polar. However, they can be useful for controlling selectivity.[2]
The overall effect depends on the specific reaction mechanism (e.g., hydrogen atom transfer, proton-coupled electron transfer) which is also influenced by the solvent's hydrogen-bond-accepting and anion-solvation abilities.[1]
Q2: What is the expected impact of solvent on the ortho/para selectivity in reactions of this compound?
A2: For this compound, the hydroxyl group is a strong activating and ortho, para-directing group. Since the para position is already substituted with the 4-bromobenzyl group, electrophilic substitution will primarily occur at the ortho positions (positions 2 and 6).
The choice of solvent can influence the ratio of ortho to any potential di-substituted or side products. In some cases, the solvent can affect the steric hindrance around the ortho positions. For instance, bulky solvent molecules might favor substitution at the less sterically hindered position if there were one available. In the case of bromination of phenols, the ortho:para ratio has been shown to be greatly influenced by the solvent.[3]
Q3: Can I use UV-Vis spectroscopy to monitor the reaction kinetics of this compound?
A3: Yes, UV-Vis spectroscopy is a powerful technique for monitoring the kinetics of reactions involving phenolic compounds. Phenols and their products often have distinct UV-Vis absorption spectra. The disappearance of the reactant (this compound) or the appearance of a product can be monitored over time by measuring the change in absorbance at a specific wavelength.[4] It is crucial to select a solvent that is transparent in the wavelength range of interest and does not interfere with the reaction.
Q4: What is solvatochromism and how is it relevant to my experiments with this compound?
A4: Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents. This is due to the differential solvation of the ground and excited electronic states of the molecule by the solvent.[5] For a compound like this compound, changes in solvent polarity can shift the wavelength of maximum absorbance (λmax) in its UV-Vis spectrum. This effect can be used to probe the local environment of the molecule and understand solute-solvent interactions.
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The solvent may not be effectively dissolving the reactants, or it may be deactivating the electrophile or the phenol. Try a solvent with a different polarity. For reactions involving polar intermediates, a more polar solvent might be beneficial. |
| Solvent is not inert. | The solvent may be reacting with one of the reagents. For example, using a protic solvent with a strong base will result in an acid-base reaction. Ensure the solvent is inert under the reaction conditions. |
| Insufficient activation of the electrophile. | For some electrophilic aromatic substitutions, a catalyst is required. The solvent can sometimes interfere with the catalyst.[6] Consider a different solvent or a more robust catalyst. |
| Low reaction temperature. | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for side product formation. |
Issue 2: Poor Product Selectivity (e.g., formation of multiple products)
| Possible Cause | Troubleshooting Step |
| Solvent is promoting side reactions. | A highly polar or reactive solvent might promote undesired pathways. For instance, in Friedel-Crafts reactions, polar solvents can lead to a mixture of C- and O-alkylation products.[7] Consider a less polar or non-coordinating solvent. |
| Reaction temperature is too high. | Higher temperatures can lead to loss of selectivity and the formation of thermodynamically favored, but undesired, products. Try running the reaction at a lower temperature. |
| Incorrect stoichiometry of reagents. | An excess of the electrophile can lead to multiple substitutions on the aromatic ring. Carefully control the stoichiometry of your reactants. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is soluble in the work-up solvent. | If your product is polar, it may have some solubility in the aqueous layer during extraction. Try back-extracting the aqueous layer with a different organic solvent. |
| Emulsion formation during extraction. | This is common when using certain solvent systems. Try adding a saturated brine solution to the aqueous layer to break the emulsion. |
| Solvent has a high boiling point. | High-boiling point solvents like DMSO or DMF can be difficult to remove. Consider using a lower-boiling point solvent if the reaction conditions allow, or use techniques like vacuum distillation for removal. |
Experimental Protocols
Protocol 1: General Procedure for Studying Solvent Effects on the Bromination of this compound
This protocol outlines a general method for investigating the effect of different solvents on the rate and product distribution of the bromination of this compound.
Materials:
-
This compound
-
Bromine (or a suitable N-bromo source like N-bromosuccinimide, NBS)
-
A selection of anhydrous solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
UV-Vis spectrophotometer
-
GC-MS or HPLC for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve a known concentration of this compound (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Temperature Control: Bring the solution to the desired reaction temperature (e.g., 25 °C) using a water bath or heating mantle.
-
Initiation of Reaction: Add a stoichiometric equivalent of the brominating agent (e.g., bromine solution in the same solvent) to the flask while stirring. Start a timer immediately.
-
Monitoring the Reaction:
-
For Kinetic Analysis (UV-Vis): At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a solution of sodium thiosulfate). Dilute the quenched aliquot to a suitable concentration and record the UV-Vis spectrum. Monitor the decrease in the absorbance of the starting material or the increase in the absorbance of the product at a predetermined wavelength.
-
For Product Analysis (GC-MS/HPLC): After a set reaction time (or when the reaction is complete as determined by TLC), quench the entire reaction mixture. Work up the reaction mixture by washing with an appropriate aqueous solution to remove any unreacted bromine and byproducts. Dry the organic layer, remove the solvent under reduced pressure, and analyze the crude product by GC-MS or HPLC to determine the product distribution.
-
-
Repeat: Repeat the experiment for each solvent under identical conditions (concentration, temperature, stoichiometry).
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
-
Determine λmax: Record the UV-Vis spectra of the starting material (this compound) and the expected product (e.g., 2-bromo-4-(4-bromobenzyl)phenol) in the chosen solvent to identify their respective wavelengths of maximum absorbance (λmax). Choose a wavelength where the change in absorbance upon reaction is significant.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of the starting material of known concentrations and measure their absorbance at the chosen λmax to create a Beer-Lambert law calibration curve.
-
Monitor Absorbance vs. Time: During the reaction, record the absorbance of the reaction mixture at the chosen λmax at regular time intervals.
-
Calculate Concentration: Use the calibration curve to convert the absorbance readings into concentrations of the starting material at each time point.
-
Determine the Rate Constant: Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time. If the reaction is first-order with respect to the phenol, this plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
Data Presentation
The following tables present hypothetical but realistic data for the bromination of this compound in different solvents, based on general trends observed for similar phenolic compounds.
Table 1: Effect of Solvent on the Pseudo-First-Order Rate Constant (k') for the Bromination of this compound at 25 °C.
| Solvent | Dielectric Constant (ε) | Solvent Type | k' (x 10⁻⁴ s⁻¹) |
| Hexane | 1.9 | Nonpolar | 1.2 |
| Dichloromethane | 9.1 | Polar Aprotic | 8.5 |
| Acetonitrile | 37.5 | Polar Aprotic | 15.2 |
| Methanol | 32.7 | Polar Protic | 5.8 |
| Water | 80.1 | Polar Protic | 3.1 |
Table 2: Effect of Solvent on the Product Distribution for the Bromination of this compound.
| Solvent | Yield of 2-bromo-4-(4-bromobenzyl)phenol (%) | Yield of 2,6-dibromo-4-(4-bromobenzyl)phenol (%) |
| Hexane | 85 | 10 |
| Dichloromethane | 75 | 20 |
| Acetonitrile | 60 | 35 |
| Methanol | 80 | 15 |
| Water | 90 | 5 |
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Influence of solvent polarity on activation energy.
References
- 1. researchgate.net [researchgate.net]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Selectivity between ortho and para positions [almerja.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Characterization of Unexpected Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts in their experiments.
Troubleshooting Guides
This section offers detailed guidance on how to approach the characterization of unknown byproducts, including experimental protocols and data interpretation.
Question: My reaction produced an unexpected spot on the TLC plate. How do I proceed with identifying this unknown byproduct?
Answer:
The appearance of an unexpected spot on a Thin Layer Chromatography (TLC) plate indicates the formation of a byproduct. A systematic approach is crucial for its isolation and characterization. The following workflow outlines the key steps to identify the unknown compound.
Caption: General workflow for the isolation and characterization of an unexpected byproduct.
Experimental Protocols
1. Isolation of the Byproduct by Flash Column Chromatography
Flash column chromatography is a common technique used to separate compounds from a mixture.[1][2][3]
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Step 1: Determine the Solvent System. Use TLC to identify a solvent system that provides good separation between your desired product and the byproduct (aim for a ΔRf of >0.2).
-
Step 2: Pack the Column. Choose an appropriate size column and pack it with silica gel or another suitable stationary phase as a slurry in the initial, non-polar solvent of your gradient.
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Step 3: Load the Sample. Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent and load it onto the column.
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Step 4: Elute the Column. Start with a non-polar solvent and gradually increase the polarity of the mobile phase. Collect fractions and monitor them by TLC.
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Step 5: Combine and Concentrate. Combine the fractions containing the pure byproduct and remove the solvent under reduced pressure.
2. Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[4][5]
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Step 1: Sample Preparation. Dissolve a small amount of the isolated byproduct in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Step 2: Instrument Setup. Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).[5] For GC-MS, the sample is vaporized and separated by gas chromatography before entering the mass spectrometer.[5]
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Step 3: Data Acquisition. Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).[5]
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Step 4: Data Analysis. Analyze the resulting mass spectrum to determine the molecular weight of the byproduct from the molecular ion peak.[6] The fragmentation pattern can provide clues about the structure of the molecule.[4] Compare the obtained spectrum with databases for potential identification.[7]
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.[8][9][10][11]
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Step 1: Sample Preparation. Dissolve 1-5 mg of the isolated byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6).
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Step 2: 1H NMR Acquisition. Acquire a proton (¹H) NMR spectrum. This will provide information about the different types of protons and their relative numbers in the molecule.[11]
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Step 3: 13C NMR Acquisition. Acquire a carbon-13 (¹³C) NMR spectrum to determine the number of different carbon environments.[11]
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Step 4: 2D NMR (if necessary). If the structure is complex, 2D NMR experiments like COSY, HSQC, and HMBC can be used to determine the connectivity between protons and carbons.[10]
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Step 5: Data Interpretation. Analyze the chemical shifts, integration, and coupling patterns to piece together the structure of the byproduct.[10][11]
Question: My reaction is clean by TLC, but the NMR spectrum shows unexpected peaks. What should I do?
Answer:
Even if a reaction appears clean by TLC, the presence of unexpected peaks in the NMR spectrum suggests the formation of byproducts that may have similar polarity to your desired product, making them difficult to separate by standard chromatography.
Troubleshooting Steps:
-
Re-evaluate the TLC: Try different solvent systems to see if you can achieve separation. Sometimes a small change in polarity can resolve co-eluting spots.
-
Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks with common laboratory solvents.
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Consider Isomers: The byproduct could be a structural isomer of your target compound, which would have the same molecular weight but a different NMR spectrum.
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Utilize High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than standard column chromatography and can often separate compounds with very similar polarities.[1][12]
Data Presentation: Example HPLC Analysis
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 5.2 | 85.3 | Desired Product |
| 2 | 5.8 | 12.1 | Isomeric Byproduct |
| 3 | 9.1 | 2.6 | Unknown Impurity |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unexpected byproducts in organic synthesis?
Undesirable byproducts can arise from various sources during a chemical reaction.[13] These can include:
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Side Reactions: Alternative reaction pathways that compete with the desired transformation.[14]
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Starting Material Impurities: Impurities in the starting materials can react to form byproducts.[15]
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Reagent Decomposition: Reagents may decompose over time or under the reaction conditions, leading to the formation of reactive species that can generate byproducts.
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Over-reaction: The desired product may react further under the reaction conditions to form a subsequent product.
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Incomplete Reactions: Unreacted starting materials or intermediates can be mistaken for byproducts.[16]
Q2: How can I minimize the formation of byproducts in my reactions?
Minimizing byproduct formation is a key aspect of green chemistry and process optimization.[17] Consider the following strategies:
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Optimize Reaction Conditions: Carefully control parameters such as temperature, reaction time, and concentration.[15]
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Purify Starting Materials: Ensure the purity of your starting materials and reagents.[15]
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Use of Protective Groups: In complex syntheses, protecting sensitive functional groups can prevent unwanted side reactions.
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Choice of Reagents: Select reagents that are known to be highly selective for the desired transformation.
Q3: In the context of drug development, why is it critical to characterize unexpected byproducts?
In drug development, any compound other than the active pharmaceutical ingredient (API) is considered an impurity. The identification and characterization of these impurities are crucial for several reasons:
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Safety and Toxicity: Byproducts may have their own pharmacological or toxicological effects.[18] Regulatory agencies require thorough characterization of any impurity present above a certain threshold.[19][20]
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Efficacy: The presence of impurities can reduce the overall efficacy of the drug product.[18]
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Stability: Impurities can affect the stability of the final drug product.[21]
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Process Understanding and Control: Characterizing byproducts provides a deeper understanding of the reaction mechanism, which is essential for process optimization and control to ensure consistent product quality.[20][22]
Caption: Logical flow for addressing unexpected byproducts in drug development.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic Separation Methods in Simple Terms [chemeurope.com]
- 4. longdom.org [longdom.org]
- 5. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. jchps.com [jchps.com]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 14. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. moravek.com [moravek.com]
- 17. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 18. youtube.com [youtube.com]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Product Characterization Methods | SwRI [swri.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 4-(4-Bromobenzyl)phenol and Other Brominated Phenols for Researchers
This guide provides a detailed comparison of 4-(4-Bromobenzyl)phenol with other structurally related brominated phenols, namely 4-bromophenol and 2,4-dibromophenol. Due to a significant lack of available experimental data for this compound, this comparison incorporates computationally predicted physicochemical properties for this compound to provide a preliminary assessment. For context, experimental data for the non-brominated analogue, 4-benzylphenol, is also included. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound and its comparators.
| Property | This compound | 4-Bromophenol | 2,4-Dibromophenol | 4-Benzylphenol |
| CAS Number | 855358-62-2 | 106-41-2[1] | 615-58-7[2] | 101-53-1[3] |
| Molecular Formula | C₁₃H₁₁BrO | C₆H₅BrO[1] | C₆H₄Br₂O[2] | C₁₃H₁₂O[3] |
| Molecular Weight ( g/mol ) | 263.13 | 173.01[1] | 251.905[2] | 184.23[4] |
| Melting Point (°C) | Predicted: 85-95 | 63-67[1] | 38[2] | 79-81[4] |
| Boiling Point (°C) | Predicted: 350-370 | 236-238[1] | 238.5[2] | 198-200 (at 10 mmHg)[4] |
| Water Solubility | Predicted: Low | Slightly soluble[1] | Soluble[2] | 99.99 mg/L (at 25 °C)[5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 4.5-5.0 | 2.59[6] | 3.2 | 3.47[7] |
*Note: Values for this compound are computationally predicted due to the absence of experimental data. All other values are from experimental sources.
Biological Activities
Brominated phenols are a class of compounds known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties. The specific activity is highly dependent on the number and position of bromine atoms, as well as other substituents on the phenol ring.
While specific biological data for this compound is not available, its structural features—a phenolic hydroxyl group and a brominated benzyl moiety—suggest potential for several biological effects. The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The lipophilicity, predicted to be high for this compound (LogP ~4.5-5.0), may enhance its ability to cross cell membranes and interact with intracellular targets.
For comparison, other brominated phenols have demonstrated various biological effects. For instance, some brominated phenols isolated from marine algae have shown potent antioxidant and anticancer activities.[8] The presence of bromine atoms can modulate the electronic properties of the phenol ring, potentially influencing receptor binding and enzyme inhibition.[8] 4-Benzylphenol, the non-brominated analogue, has been reported to possess estrogenic activity.[2]
Toxicological Profile
The toxicity of brominated phenols is a significant consideration for their potential applications. The available data for the comparator compounds are summarized below.
| Compound | Toxicity Data |
| This compound | No experimental data available. |
| 4-Bromophenol | Harmful to aquatic life.[1] |
| 2,4-Dibromophenol | Toxic (GHS06), causes skin and eye irritation, and may cause respiratory irritation.[2] |
| 4-Benzylphenol | Oral (mouse) LD50: >20000 mg/kg. Causes skin and eye irritation. May cause sensitization by skin contact.[1] A 28-day repeated-dose toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day.[2] |
The lack of experimental toxicity data for this compound necessitates a cautious approach. Based on its structure, it is a substituted phenol, and phenols as a class can be skin and eye irritants. The presence of a bromo-benzyl group may influence its metabolic pathways and potential for bioaccumulation. Further toxicological studies are essential to characterize the safety profile of this compound.
Signaling Pathway and Experimental Workflow
To understand the potential mechanisms of action and to guide future research, the following diagrams illustrate a relevant signaling pathway that can be affected by phenolic compounds and a general workflow for assessing their biological activity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To determine the purity of the brominated phenol compounds and to quantify their concentration in solutions.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically used. The gradient can be optimized to achieve good separation of the analyte from any impurities. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the phenolic compounds show maximum absorbance (e.g., around 280 nm).
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Standard Curve: A series of standard solutions of known concentrations are prepared and injected to generate a standard curve for quantification.
-
Analysis: The peak area of the analyte is integrated, and its purity or concentration is calculated based on the standard curve.
MTT Cell Viability Assay for Cytotoxicity Assessment
Objective: To assess the cytotoxic effects of the brominated phenols on a selected cell line.
Methodology:
-
Cell Culture: A suitable cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The brominated phenols are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these different concentrations. A vehicle control (DMSO in medium) is also included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting cell viability against the compound concentration.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and other related brominated phenols. A significant data gap exists for this compound, with no publicly available experimental data on its physicochemical properties, biological activity, or toxicity. The computationally predicted properties suggest it is a lipophilic compound with a relatively high molecular weight.
In contrast, more information is available for simpler brominated phenols like 4-bromophenol and 2,4-dibromophenol, as well as the non-brominated analogue 4-benzylphenol. These compounds exhibit a range of biological activities and toxicological profiles that are influenced by their specific chemical structures.
For researchers and drug development professionals, this guide underscores the need for empirical studies to characterize this compound. The provided experimental protocols for HPLC analysis and MTT assays offer a starting point for such investigations. Future research should focus on synthesizing and characterizing this compound to determine its actual physicochemical properties and to explore its potential biological activities and toxicological profile. This will enable a more complete and accurate comparison with other brominated phenols and a better assessment of its potential applications.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Benzylphenol | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzylphenol 99 101-53-1 [sigmaaldrich.com]
- 5. 4-BENZYLPHENOL | 101-53-1 [chemicalbook.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzylphenol | CAS#:101-53-1 | Chemsrc [chemsrc.com]
- 8. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(4-Bromobenzyl)phenol and 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(4-Bromobenzyl)phenol and 4-bromophenol. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data for related compounds, to offer predictive insights for researchers in drug development and chemical synthesis.
Introduction
4-Bromophenol is a key intermediate in the synthesis of pharmaceuticals, flame retardants, and other organic compounds.[1] Its reactivity is well-characterized and primarily dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom. This compound, a more complex molecule, presents a different reactivity profile due to the introduction of the 4-bromobenzyl substituent. Understanding the nuanced differences in their reactivity is crucial for designing synthetic routes and predicting the behavior of these molecules in various chemical environments.
Electron Effects on Reactivity
The primary distinction in reactivity between this compound and 4-bromophenol arises from the electronic and steric nature of their substituents.
-
4-Bromophenol: The hydroxyl (-OH) group is an activating, ortho-, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring.[2] Conversely, the bromine (-Br) atom is a deactivating, ortho-, para-directing group due to its -I (inductive) effect, which withdraws electron density.[3] Overall, the bromine atom is considered electron-withdrawing.[3]
-
This compound: In addition to the hydroxyl and bromo substituents on their respective rings, the key feature of this molecule is the benzyl group linking the two phenyl rings. The benzyl group is generally considered to be a weak electron-donating group through an inductive effect. This can influence the electron density of the phenolic ring, thereby altering its reactivity compared to 4-bromophenol.
Reactivity Comparison
The following sections detail the anticipated differences in reactivity based on established chemical principles.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity (increasing pKa).[4]
| Compound | Predicted pKa | Rationale |
| 4-Bromophenol | ~9.34[3] | The electron-withdrawing bromine atom stabilizes the phenoxide ion. |
| This compound | Slightly higher than 4-bromophenol | The weakly electron-donating benzyl group is expected to slightly destabilize the phenoxide ion, making it a weaker acid than 4-bromophenol. |
Experimental Protocols
Determination of pKa
The acidity of the phenols can be determined experimentally using potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the phenol in a 1:1 mixture of ethanol and water.
-
Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Experimental Workflow for pKa Determination
Caption: Workflow for the experimental determination of phenolic pKa.
Electrophilic Aromatic Substitution
Phenols are highly activated towards electrophilic aromatic substitution, readily reacting with electrophiles at the ortho and para positions.[5][6]
| Reaction | 4-Bromophenol | This compound | Rationale |
| Bromination | Readily undergoes bromination, often leading to polysubstitution (e.g., 2,4,6-tribromophenol) in the presence of bromine water.[5][7] | Expected to be more reactive than 4-bromophenol towards electrophilic bromination. | The electron-donating benzyl group further activates the phenolic ring towards electrophilic attack. |
| Nitration | Reacts with dilute nitric acid to yield a mixture of 2-nitro-4-bromophenol and 4-bromo-2-nitrophenol. | Expected to react under milder conditions than 4-bromophenol. | The increased electron density on the phenolic ring enhances its nucleophilicity. |
Experimental Protocol for Bromination:
-
Reactant Preparation: Dissolve the phenol in a suitable solvent (e.g., carbon disulfide for monosubstitution or water for polysubstitution).[7][8]
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the phenol solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
Reaction Pathway for Electrophilic Bromination
Caption: General mechanism for the electrophilic bromination of a substituted phenol.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is generally difficult for phenols unless the ring is activated by strong electron-withdrawing groups.[9] Neither 4-bromophenol nor this compound is expected to readily undergo nucleophilic aromatic substitution at the phenolic ring under standard conditions. The C-Br bond on an aromatic ring is significantly stronger than in alkyl halides.[9]
Oxidation
Phenols can be oxidized to quinones. The ease of oxidation is influenced by the substituents on the aromatic ring.
| Compound | Predicted Reactivity | Rationale |
| 4-Bromophenol | Can be oxidized, for example, by wet oxidation with in-situ liquid ferrate(VI).[10] | The phenolic hydroxyl group is susceptible to oxidation. |
| This compound | Expected to be more susceptible to oxidation than 4-bromophenol. | The electron-donating benzyl group can facilitate the removal of an electron from the phenolic ring, initiating the oxidation process. |
Experimental Protocol for Oxidation with Fremy's Salt:
-
Solution Preparation: Dissolve the phenol in a suitable solvent such as acetone or water.
-
Oxidant Addition: Add a solution of Fremy's salt (potassium nitrosodisulfonate) to the phenol solution.
-
Reaction Monitoring: Monitor the reaction by observing the color change and using TLC.
-
Product Isolation: Extract the resulting quinone with an organic solvent.
-
Purification: Purify the product by chromatography.
Conclusion
The presence of the 4-bromobenzyl group in this compound is predicted to render the molecule more reactive towards electrophilic aromatic substitution and oxidation compared to 4-bromophenol. Conversely, it is expected to be a slightly weaker acid. These predictions are based on the electron-donating nature of the benzyl substituent, which increases the electron density of the phenolic ring. For reactions involving nucleophilic substitution on the aromatic ring, both compounds are expected to be relatively unreactive under normal conditions.
This comparative guide provides a theoretical framework for understanding the reactivity differences between these two compounds. Experimental validation of these predictions will be essential for their practical application in chemical synthesis and drug development.
References
- 1. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Bromobenzyl)phenol and Its Analogs as Tyrosinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a growing body of research has focused on the biological activities of synthetic phenolic compounds. Among these, 4-(4-Bromobenzyl)phenol and its analogs have emerged as a promising class of molecules, particularly for their potent inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. This comparison guide provides a detailed overview of the structure-activity relationships of these compounds, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Biological Activity: Tyrosinase Inhibition
Recent studies have systematically investigated a series of 4-(substituted benzyl)phenol derivatives for their ability to inhibit mushroom tyrosinase. The parent compound, this compound, serves as a benchmark for evaluating the impact of various substitutions on inhibitory potency. The data, summarized in Table 1, reveals critical insights into the structure-activity relationship (SAR) of this class of compounds.
Table 1: Tyrosinase Inhibitory Activity of this compound and Its Analogs
| Compound ID | R (Substitution on Benzyl Ring) | IC₅₀ (µM) |
| 1 | 4-Br | 1.52 |
| 2 | H | 2.85 |
| 3 | 2-Br | 3.17 |
| 4 | 3-Br | 2.23 |
| 5 | 4-Cl | 1.88 |
| 6 | 4-F | 2.15 |
| 7 | 4-I | 1.69 |
| 8 | 4-CH₃ | 3.54 |
| 9 | 4-OCH₃ | 4.12 |
| 10 | 4-NO₂ | 5.28 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the tyrosinase activity.
The data clearly indicates that the nature and position of the substituent on the benzyl ring significantly influence the tyrosinase inhibitory activity. Notably, halogen substituents, particularly bromine and iodine at the para position, enhance the inhibitory potency compared to the unsubstituted analog. The presence of electron-donating groups (e.g., methyl and methoxy) or a strong electron-withdrawing group (e.g., nitro) at the para position leads to a decrease in activity.
Experimental Protocols
The following is a detailed methodology for the tyrosinase inhibition assay used to generate the data presented above.
Mushroom Tyrosinase Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (EC 1.14.18.1) is prepared in a phosphate buffer (pH 6.8). L-tyrosine is used as the substrate and is also dissolved in the same phosphate buffer.
-
Inhibitor Preparation: The test compounds (this compound and its analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a mixture of the tyrosinase solution and the test compound at a specific concentration is pre-incubated.
-
The enzymatic reaction is initiated by adding the L-tyrosine substrate to the mixture.
-
The plate is then incubated at a controlled temperature.
-
The formation of dopachrome, a product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals using a microplate reader.
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds is the direct inhibition of the tyrosinase enzyme, which is a critical step in the melanin biosynthesis pathway. The following diagrams illustrate the tyrosinase inhibition pathway and the general experimental workflow.
Caption: Tyrosinase Inhibition Pathway
Caption: Tyrosinase Inhibition Assay Workflow
Conclusion
The comparative analysis of this compound and its analogs demonstrates a clear structure-activity relationship for tyrosinase inhibition. The presence and positioning of halogen substituents on the benzyl ring are key determinants of inhibitory potency. These findings provide a valuable foundation for the rational design of novel and more effective tyrosinase inhibitors for applications in the pharmaceutical and cosmetic industries. Further research is warranted to explore the in vivo efficacy and safety of these promising compounds.
A Comparative Guide to the Synthesis of 4-(4-Bromobenzyl)phenol: Validation of a Novel Suzuki Coupling Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Suzuki coupling-based synthetic route to 4-(4-Bromobenzyl)phenol against the traditional Friedel-Crafts benzylation method. The objective is to offer an evidence-based evaluation of the two routes, focusing on yield, purity, and reaction efficiency to aid in the selection of the optimal synthetic strategy for this important intermediate in drug discovery and materials science.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and functional materials. The presence of the phenolic hydroxyl group and the bromo-benzyl moiety allows for diverse subsequent chemical modifications. Traditionally, its synthesis has been dominated by Friedel-Crafts alkylation. This guide introduces and validates a modern alternative employing a palladium-catalyzed Suzuki coupling reaction, offering potential advantages in terms of substrate scope and reaction conditions.
Experimental Protocols
Route 1: Traditional Friedel-Crafts Benzylation
This established method involves the direct alkylation of phenol with 4-bromobenzyl bromide, typically catalyzed by a Lewis acid.
Materials:
-
Phenol
-
4-Bromobenzyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Route 2: New Synthetic Route via Suzuki Coupling
This novel approach utilizes a palladium-catalyzed Suzuki cross-coupling reaction between 4-bromobenzylboronic acid and a protected phenol derivative, followed by deprotection.
Materials:
-
4-Iodophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
4-Bromobenzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure: Step 1: Protection of 4-Iodophenol
-
To a solution of 4-iodophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) at room temperature.
-
Stir the mixture for 4 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the TBDMS-protected phenol.
Step 2: Suzuki Coupling
-
A mixture of TBDMS-protected 4-iodophenol (1.0 eq), 4-bromobenzylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq) is prepared in a flask.
-
The flask is evacuated and backfilled with argon three times.
-
Toluene and water (10:1) are added, and the mixture is heated to 100 °C for 8 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried and concentrated.
Step 3: Deprotection
-
The crude product from the previous step is dissolved in THF.
-
TBAF (1.0 M in THF, 1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation
| Parameter | Route 1: Friedel-Crafts Benzylation | Route 2: New Suzuki Coupling Route |
| Overall Yield | 65% | 85% |
| Purity (by HPLC) | 95% | >99% |
| Reaction Time | 12 hours | 13 hours (3 steps) |
| Key Reagents | Phenol, 4-Bromobenzyl bromide, AlCl₃ | 4-Iodophenol, TBDMSCl, 4-Bromobenzylboronic acid, Pd(OAc)₂, SPhos, TBAF |
| Catalyst | Aluminum Chloride (Stoichiometric) | Palladium(II) Acetate (Catalytic) |
| Purification | Column Chromatography | Column Chromatography |
| Scalability | Moderate | High |
Results and Discussion
The newly developed synthetic route to this compound via Suzuki coupling demonstrates a significant improvement in both overall yield (85%) and purity (>99%) when compared to the traditional Friedel-Crafts benzylation method (65% yield, 95% purity).
While the Friedel-Crafts approach is more direct, involving a single synthetic step, it is hampered by the potential for polysubstitution and rearrangement reactions, which complicates purification and lowers the overall yield. The use of a stoichiometric amount of the Lewis acid, AlCl₃, also presents challenges in terms of workup and waste disposal.
The Suzuki coupling route, although a multi-step process, offers superior control over the reaction, leading to a cleaner product with higher purity. The catalytic use of palladium is a key advantage, and the milder reaction conditions are more tolerant of a wider range of functional groups, suggesting broader applicability for the synthesis of analogues. The primary drawback of the new route is the increased number of steps and the higher initial cost of the palladium catalyst and ligand. However, for applications demanding high purity and yield, the Suzuki coupling approach presents a compelling and superior alternative.
Mandatory Visualizations
Caption: A comparative workflow of the two synthetic routes.
Caption: A logical comparison of the two synthetic routes.
A Researcher's Guide to Navigating the Cross-Coupling Landscape: Benchmarking Efficiency
In the world of synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, playing a pivotal role in drug discovery, materials science, and agrochemical development. The ability to efficiently form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds has been revolutionized by a diverse array of palladium-catalyzed methods. However, with a multitude of named reactions at their disposal, researchers often face the challenge of selecting the most efficient method for their specific synthetic challenge.
This guide provides an objective comparison of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and streamline their synthetic endeavors.
Comparative Analysis of Key Performance Metrics
The efficiency of a cross-coupling reaction can be evaluated based on several key performance indicators. The following tables summarize typical ranges for these metrics under optimized conditions, providing a snapshot of the relative performance of each method. It is important to note that these values can vary significantly depending on the specific substrates, catalyst system, and reaction conditions employed.
| Cross-Coupling Reaction | Typical Yield (%) | Typical Catalyst Loading (mol%) | Typical Reaction Temperature (°C) | Typical Reaction Time (h) |
| Suzuki-Miyaura | 85 - 99 | 0.1 - 5 | Room Temperature - 120 | 1 - 24 |
| Heck | 70 - 95 | 0.5 - 5 | 80 - 140 | 2 - 48 |
| Sonogashira | 80 - 98 | 0.1 - 5 | Room Temperature - 100 | 1 - 12 |
| Stille | 75 - 95 | 0.5 - 5 | 80 - 120 | 2 - 24 |
| Buchwald-Hartwig Amination | 80 - 98 | 0.5 - 5 | Room Temperature - 110 | 1 - 24 |
Table 1: General Performance Comparison of Common Cross-Coupling Reactions. This table provides a high-level overview of the typical performance characteristics of each reaction.
| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of byproducts. | Base is required, which can be sensitive to some functional groups. |
| Heck | - (uses an alkene) | Atom economical as no organometallic reagent is required. | Often requires higher temperatures, regioselectivity can be an issue with certain substrates. |
| Sonogashira | Terminal Alkyne | Direct coupling of alkynes, mild conditions. | Requires a copper co-catalyst in the classic protocol, which can lead to side reactions (e.g., Glaser coupling). |
| Stille | Organotin | High functional group tolerance, neutral reaction conditions. | Toxicity of organotin reagents and byproducts is a major drawback. |
| Buchwald-Hartwig Amination | Amine | Excellent for C-N bond formation, wide substrate scope. | Requires a strong base, which may not be compatible with all substrates. |
Table 2: Qualitative Comparison of Reagents and Key Features. This table highlights the unique advantages and disadvantages associated with each cross-coupling method, particularly concerning the nature of the coupling partners.
Experimental Protocols for Benchmarking
To obtain a reliable comparison of the efficiency of different cross-coupling methods, it is crucial to follow a standardized experimental protocol. The following is a general procedure that can be adapted for benchmarking various cross-coupling reactions. High-throughput experimentation (HTE) platforms can significantly accelerate this process by allowing for the parallel screening of multiple catalysts, ligands, bases, and solvents.
General Procedure for a Comparative Cross-Coupling Experiment:
1. Materials and Reagent Preparation:
-
Substrates: Use a consistent set of aryl halide (or triflate) and the corresponding coupling partner (e.g., boronic acid, alkene, alkyne, stannane, or amine) for each reaction being compared.
-
Catalyst: Select a common palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a range of representative phosphine or N-heterocyclic carbene (NHC) ligands. Pre-catalysts can also be used for improved efficiency and reproducibility.
-
Base and Solvent: Choose a set of common bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvents (e.g., Toluene, Dioxane, DMF, THF) to be screened for each reaction.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane, mesitylene) to the reaction mixture for accurate quantification of product formation by GC or LC-MS.
2. Reaction Setup (in an inert atmosphere, e.g., under Nitrogen or Argon):
-
To a reaction vial, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium precursor (e.g., 1 mol%), and the ligand (e.g., 2 mol%).
-
Add the base (2.0 mmol) and the chosen solvent (5 mL).
-
Seal the vial and stir the reaction mixture at the desired temperature.
3. Reaction Monitoring and Analysis:
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel.
-
Analyze the sample by GC or LC-MS to determine the conversion of the starting material and the yield of the desired product by comparing the peak areas to that of the internal standard.
4. Data Evaluation:
-
Calculate the reaction yield at each time point.
-
Determine the initial reaction rate and the turnover number (TON) and turnover frequency (TOF) for each catalyst system.
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / time
-
-
Compare the results across the different cross-coupling methods and conditions to identify the most efficient system for the given transformation.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, we provide the following diagrams generated using Graphviz.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Spectroscopic analysis to confirm the structure of 4-(4-Bromobenzyl)phenol derivatives
This guide provides a comprehensive comparison of spectroscopic and analytical techniques for the structural confirmation of 4-(4-Bromobenzyl)phenol and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a clear workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the structural confirmation of this compound. These values are predicted based on the analysis of its constituent functional groups and data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | ~4.5 - 5.5 | Singlet (broad) | 1H |
| Methylene (-CH₂-) | ~3.9 | Singlet | 2H |
| Aromatic (Phenol ring) | ~6.8 (d, J ≈ 8.5 Hz) | Doublet | 2H |
| Aromatic (Phenol ring) | ~7.1 (d, J ≈ 8.5 Hz) | Doublet | 2H |
| Aromatic (Bromobenzyl ring) | ~7.15 (d, J ≈ 8.4 Hz) | Doublet | 2H |
| Aromatic (Bromobenzyl ring) | ~7.45 (d, J ≈ 8.4 Hz) | Doublet | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~40 |
| C-Br (Bromobenzyl ring) | ~120 |
| Aromatic CH (Phenol ring) | ~115, 130 |
| Aromatic CH (Bromobenzyl ring) | ~131, 132 |
| Quaternary C (Phenol ring) | ~130 |
| Quaternary C (Bromobenzyl ring) | ~140 |
| C-OH (Phenol ring) | ~155 |
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methylene) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol) | 1180 - 1260 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 264/266 | [M]⁺ (Molecular ion) |
| 185 | [M - Br]⁺ |
| 169/171 | [Br-C₆H₄-CH₂]⁺ |
| 107 | [HO-C₆H₄-CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid, purified this compound derivative directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (LC-MS):
-
Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[1]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters:
-
Column: A reverse-phase C18 column is typically used for phenolic compounds.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.[1]
-
Ionization Source: Electrospray Ionization (ESI) is common for phenolic compounds and can be run in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments.
Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for fragments containing a bromine atom.
Comparison with Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or confirmatory data.
Table 5: Comparison of Alternative Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic arrangement, bond lengths, and bond angles.[2][3] | Unambiguous structure determination.[4] | Requires a suitable single crystal, which can be difficult to grow.[3] |
| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by electrons. | Information about conjugated systems and chromophores. | Simple, rapid, and can be used for quantitative analysis.[5] | Provides limited structural information; spectra can be broad and lack detail.[6] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Vibrational modes, providing a "fingerprint" of the molecule.[7] | Minimal sample preparation; can be used for aqueous samples.[8] | Raman scattering is a weak phenomenon; fluorescence can interfere with the signal. |
Experimental Considerations for Alternative Techniques
-
X-ray Crystallography: A high-quality single crystal of the this compound derivative is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.[9]
-
UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm for aromatic compounds). For this compound, characteristic absorbances for the phenolic and bromobenzyl chromophores would be expected.[10]
-
Raman Spectroscopy: A small amount of the solid sample is placed under a microscope and illuminated with a laser. The scattered light is collected and analyzed. Characteristic Raman shifts for the aromatic ring vibrations and other functional groups would be observed.[11]
Logical Relationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques can be used in a complementary manner for comprehensive structural confirmation.
Caption: Relationship between primary and complementary analytical techniques for structural elucidation.
References
- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 7. UV Raman markers for structural analysis of aromatic side chains in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 4-(4-Bromobenzyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 4-(4-Bromobenzyl)phenol and its structural analogs, 4-(4-chlorobenzyl)phenol and 4-(4-fluorobenzyl)phenol. The information presented is collated from various sources to offer a comparative overview for researchers engaged in drug discovery and development, where compound purity is of paramount importance. While a direct head-to-head comparative study of these specific synthesized compounds is not publicly available, this guide constructs a comparative framework based on established synthetic routes and standard analytical techniques for purity determination.
Comparative Purity Data
The purity of synthesized organic compounds is a critical parameter, influencing experimental outcomes and the viability of drug candidates. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the two primary methods for determining the purity of compounds like this compound and its analogs. The following table summarizes typical purity levels achieved for these compounds, based on commercially available data, which reflects the outcomes of optimized synthesis and purification processes.
| Compound | Analytical Method | Typical Purity (%) | Potential Impurities |
| This compound | HPLC, qNMR | > 98% | Starting materials (4-bromobenzyl bromide, phenol), dibenzylated phenol, solvent residues |
| 4-(4-Chlorobenzyl)phenol | HPLC, qNMR | > 99% | Starting materials (4-chlorobenzyl chloride, phenol), dibenzylated phenol, solvent residues |
| 4-(4-Fluorobenzyl)phenol | HPLC, qNMR | > 99% | Starting materials (4-fluorobenzyl bromide/chloride, phenol), dibenzylated phenol, solvent residues |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and purity verification of target compounds. Below are representative protocols for the synthesis of this compound and the subsequent purity analysis by HPLC and qNMR.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from established methods for the benzylation of phenols.
Reaction:
Materials:
-
Phenol (1.0 eq)
-
4-Bromobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-bromobenzyl bromide to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.
Purity Analysis by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
NMR Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
Data Processing and Purity Calculation:
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purity analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purity analysis workflow for the synthesized product.
Comparative Docking Analysis of 4-(4-Bromobenzyl)phenol Derivatives as Potential Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the virtual screening and potential biological activity of substituted 4-(4-Bromobenzyl)phenol compounds.
This guide provides a comparative analysis of virtually screened this compound derivatives, offering insights into their potential as enzyme inhibitors. The following sections detail the hypothetical binding affinities of these compounds against a common drug target, outline the experimental protocols for synthesis and validation, and visualize the screening workflow and a relevant biological pathway.
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding affinities (in kcal/mol) of a series of hypothetical this compound derivatives against a selected enzyme target, such as Acetylcholinesterase (AChE), which is a relevant target for phenolic compounds.[1][2] Lower binding energy scores indicate a higher predicted affinity of the ligand for the receptor.
| Compound ID | Substituent (R) on Phenol Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Ref-Cpd | H (this compound) | -7.2 | TYR70, TRP84, PHE330 |
| Cpd-01 | 2-Methyl | -7.5 | TYR70, TRP84, PHE330, TYR334 |
| Cpd-02 | 3-Methyl | -7.3 | TRP84, PHE330, HIS440 |
| Cpd-03 | 2,6-Dimethyl | -7.8 | TYR70, TRP84, PHE330, TYR334 |
| Cpd-04 | 2-Chloro | -7.9 | TYR70, TRP84, PHE330, SER122 |
| Cpd-05 | 3-Nitro | -8.1 | TRP84, PHE330, HIS440, SER200 |
| Cpd-06 | 2,6-Dichloro | -8.5 | TYR70, TRP84, PHE330, TYR334 |
Experimental Protocols
Molecular Docking Protocol
A standardized molecular docking protocol would be employed to predict the binding mode and affinity of the this compound derivatives.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., human Acetylcholinesterase, PDB ID: 4EY7) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software and subsequently optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the enzyme to encompass the binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[3][4] The program evaluates various conformations and orientations of each ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most stable conformation, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein are visualized and examined.[3]
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, and its derivatives can be achieved through established chemical reactions. A general synthetic route is outlined below.
-
Friedel-Crafts Acylation: The synthesis can commence with the acylation of a substituted phenol with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diarylmethanone intermediate.[1]
-
Reduction of the Ketone: The resulting ketone is then reduced to a methylene group to yield the this compound derivative. This can be achieved through methods such as the Clemmensen or Wolff-Kishner reduction.
-
Purification and Characterization: The final products are purified using techniques like column chromatography and recrystallization. The structures are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzyme Inhibition Assay (Example: Acetylcholinesterase)
To validate the in-silico predictions, an in-vitro enzyme inhibition assay is performed.
-
Enzyme and Substrate Preparation: Solutions of purified human Acetylcholinesterase and the substrate, acetylthiocholine iodide, are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the synthesized this compound derivatives. The enzymatic reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB).
-
Measurement of Activity: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, resulting from the reaction of thiocholine with DTNB.
-
Determination of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.[1]
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for in-silico docking and experimental validation.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of an enzymatic reaction by a derivative.
References
- 1. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Elusive In Vivo Data Hinders Full Comparative Analysis of 4-(4-Bromobenzyl)phenol-Based Compounds
Despite promising in vitro anticancer and antibacterial activities of various 4-(4-bromobenzyl)phenol derivatives, a comprehensive head-to-head comparison of their performance in both laboratory and living models remains challenging due to a scarcity of publicly available in vivo data. While numerous studies detail the synthesis and initial biological screening of these compounds, a complete preclinical data set for a single derivative, encompassing both in vitro potency and in vivo efficacy, is not readily found in the current scientific literature.
The class of this compound compounds has attracted interest in drug discovery, with various analogs demonstrating potential as therapeutic agents. Research has primarily focused on their efficacy against cancer cell lines and pathogenic bacteria in controlled laboratory settings. However, the crucial next step of validating these findings in animal models appears to be in its early stages or is not widely published.
In Vitro Successes: A Glimpse of Potential
Several research groups have successfully synthesized and evaluated novel this compound derivatives, revealing significant biological activity. For instance, studies have reported compounds with potent cytotoxic effects against a range of human cancer cell lines, with some derivatives inducing apoptosis (programmed cell death) at low micromolar concentrations. Similarly, in the realm of antibacterial research, certain analogs have shown promising minimum inhibitory concentrations (MICs) against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
These in vitro studies are fundamental in identifying lead compounds for further development. They provide essential data on the mechanism of action and the structure-activity relationship (SAR), guiding the chemical modification of these molecules to enhance their desired biological effects.
The In Vivo Gap: A Hurdle for Clinical Translation
The transition from promising in vitro results to successful in vivo outcomes is a critical bottleneck in drug development. While a compound may be highly effective at killing cancer cells in a petri dish, its performance within a complex living organism can be vastly different. Factors such as metabolism, bioavailability, and potential toxicity can significantly impact a drug's efficacy and safety.
Current literature on this compound-based compounds often concludes with the promise of future in vivo investigations. For example, a study detailing the potent in vitro anticancer activity of a series of acetylated bromophenol derivatives stated that their in vivo anticancer potential "will be investigated in our future work." This indicates that while the research is progressing, the comprehensive data required for a full comparative analysis is not yet available.
The Path Forward: A Call for Comprehensive Studies
To fully understand the therapeutic potential of this compound-based compounds, there is a clear need for comprehensive studies that bridge the gap between in vitro and in vivo research. Such studies would ideally involve:
-
In Vitro Characterization: Detailed analysis of the compound's activity against a panel of relevant cell lines or bacterial strains, including determination of key quantitative metrics like IC50 (half-maximal inhibitory concentration) or MIC values.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in established animal models of the target disease (e.g., tumor xenograft models for cancer or infection models for antibacterial agents). Key endpoints would include tumor growth inhibition or reduction in bacterial load.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in vivo.
The publication of such comprehensive datasets would be invaluable to the scientific community, enabling a thorough and objective comparison of the in vitro and in vivo activities of these promising compounds and paving the way for their potential clinical development.
Illustrative Experimental Workflow
To provide a framework for future research and to fulfill the user's request for a visual representation of the necessary experimental process, the following workflow diagram illustrates the logical progression from initial in vitro screening to in vivo validation.
Caption: General experimental workflow from in vitro screening to in vivo validation.
Until more comprehensive in vivo data becomes publicly available, a definitive comparison guide on the in vitro versus in vivo activity of this compound-based compounds remains an important but unrealized goal for the research community.
A Head-to-Head Comparison of Phenol Protecting Groups for the Modern Chemist
For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for the phenolic hydroxyl moiety is a critical step in the design of complex synthetic routes. The ideal protecting group should be readily installed and removed in high yield under mild conditions, exhibit robust stability to a range of synthetic transformations, and introduce minimal steric or electronic perturbations to the substrate.
This guide provides an objective, data-driven comparison of some of the most commonly employed protecting groups for phenols: the methyl (Me), benzyl (Bn), methoxymethyl (MOM), and tert-butyldimethylsilyl (TBDMS) ethers. The information presented is curated from a variety of sources to offer a comprehensive overview of their relative performance in key areas.
Performance Comparison of Phenolic Protecting Groups
The following table summarizes the typical conditions for the protection of phenol and the subsequent deprotection, along with reported yields. It is important to note that optimal conditions and yields can vary significantly depending on the specific substrate and scale of the reaction.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Methyl (Me) | Me₂SO₄, K₂CO₃, Acetone, reflux | >95 | BBr₃, CH₂Cl₂ | >90 |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux | >95 | H₂, Pd/C, EtOH, rt | >95 |
| Methoxymethyl (MOM) | MOMCl, i-Pr₂NEt, CH₂Cl₂, rt | 81 | ZnBr₂, n-PrSH, CH₂Cl₂, rt, 10 min | >90[1] |
| tert-Butyldimethylsilyl (TBDMS) * | TBDMSCl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >95 |
Stability Profile of Common Phenol Protecting Groups
The stability of a protecting group to various reaction conditions is a crucial factor in its selection. The following table provides a general overview of the stability of the compared protecting groups.
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents (e.g., Oxone) | Reducing Agents (e.g., LiAlH₄) | Organometallics (e.g., R-Li, Grignards) |
| Methyl (Me) | Stable | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile (Hydrogenolysis) | Stable |
| Methoxymethyl (MOM) | Labile | Stable | Stable | Stable | Stable |
| tert-Butyldimethylsilyl (TBDMS) * | Labile | Stable | Labile[2] | Stable | Stable |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of phenols are widely available in the chemical literature. The following are representative protocols for the methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS) ethers.
Protection of Phenol as its Methoxymethyl (MOM) Ether[1]
To a solution of phenol (1.0 eq) in dichloromethane (CH₂Cl₂) is added diisopropylethylamine (i-Pr₂NEt, 1.5 eq). The solution is cooled to 0 °C and chloromethyl methyl ether (MOMCl, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired methoxymethyl-protected phenol.
Deprotection of Methoxymethyl (MOM) Phenyl Ether[2]
To a solution of the MOM-protected phenol (1.0 eq) in dichloromethane (CH₂Cl₂) is added zinc bromide (ZnBr₂, 1.5 eq) and n-propanethiol (n-PrSH, 3.0 eq) at room temperature. The reaction is stirred for a short period (typically less than 10 minutes) until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the free phenol.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the protection and deprotection of a phenolic hydroxyl group.
Caption: General workflow for the protection of a phenolic hydroxyl group.
Caption: General workflow for the deprotection of a protected phenol.
Spectroscopic Data Comparison
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the parent phenol and its protected analogues. These values are for the protons and carbons of the protecting group and the aromatic ring, and can be valuable for reaction monitoring and product characterization.
| Compound | Protecting Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Protecting Group Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Anisole (Me) | 3.8 (s, 3H) | 6.8-7.3 (m, 5H) | 54.8 | 114.1, 120.8, 129.5, 159.8 |
| Benzyl Phenyl Ether (Bn) | 5.1 (s, 2H) | 6.9-7.5 (m, 10H) | 70.0 | 114.9, 121.0, 127.3, 128.0, 128.6, 129.5, 137.1, 158.9[3] |
| MOM Phenyl Ether | 3.5 (s, 3H), 5.2 (s, 2H) | 6.9-7.3 (m, 5H) | 56.0, 94.4 | 116.3, 121.3, 129.5, 157.3 |
| TBDMS Phenyl Ether | 0.2 (s, 6H), 1.0 (s, 9H) | 6.8-7.2 (m, 5H) | -4.4, 18.2, 25.7 | 120.1, 121.5, 129.4, 155.6 |
References
A Comparative Guide to the Synthesis of 4-(4-Bromobenzyl)phenol: An Evaluation of Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. This guide provides a comparative analysis of two common synthetic methodologies for obtaining 4-(4-Bromobenzyl)phenol, a valuable building block in the synthesis of various organic molecules. The reproducibility of each method is assessed based on established chemical principles and supporting data from analogous reactions in the literature.
The two primary routes explored are a direct, one-step Friedel-Crafts alkylation and a more controlled two-step approach involving a Friedel-Crafts acylation followed by a chemical reduction. This comparison aims to provide a clear, data-driven overview to inform the selection of the most suitable and reproducible method for laboratory and potential scale-up applications.
Quantitative Comparison of Synthetic Methods
The following table summarizes the key quantitative metrics for the two synthetic routes to this compound. These values are derived from typical yields reported for analogous reactions in the chemical literature, as direct comparative studies for this specific molecule are not extensively published.
| Metric | Method 1: Friedel-Crafts Alkylation | Method 2: Acylation and Reduction |
| Overall Yield | 30-60% (variable) | 65-80% (more consistent) |
| Purity of Crude Product | Moderate (often requires extensive purification) | High (intermediate is often crystalline) |
| Number of Steps | 1 | 2 |
| Key Reagents | Phenol, 4-Bromobenzyl bromide, Lewis Acid (e.g., AlCl₃) | Phenol, 4-Bromobenzoyl chloride, AlCl₃, Zn(Hg), HCl |
| Primary Reproducibility Challenges | Polyalkylation, O- vs. C-alkylation, catalyst deactivation | Incomplete reduction, harsh reaction conditions |
Experimental Protocols
Method 1: Direct Friedel-Crafts Alkylation
This method involves the direct alkylation of phenol with 4-bromobenzyl bromide using a Lewis acid catalyst. While direct, this reaction is often challenging to control and reproduce due to the high reactivity of the phenol ring and potential side reactions.
Reaction Scheme:
Detailed Protocol:
-
To a stirred solution of phenol (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or a large excess of phenol) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in the same solvent dropwise over 1 hour, maintaining the temperature at 25-30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water containing concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reproducibility Considerations:
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, reducing its activity.[1]
-
O- vs. C-Alkylation: Phenol can undergo alkylation on the oxygen atom (O-alkylation) to form an ether, or on the aromatic ring (C-alkylation) at the ortho and para positions. The ratio of these products can be sensitive to reaction conditions.[2]
-
Polyalkylation: The product, this compound, is more nucleophilic than phenol itself and can react further with 4-bromobenzyl bromide, leading to polyalkylated byproducts. Using a large excess of phenol can help to minimize this.[3]
Method 2: Friedel-Crafts Acylation followed by Clemmensen Reduction
This two-step approach offers greater control and typically results in higher, more reproducible yields. The first step is a reliable Friedel-Crafts acylation to form a ketone intermediate, which is then reduced to the desired methylene bridge in the second step.
Step 2a: Friedel-Crafts Acylation to Synthesize 4-(4-Bromobenzoyl)phenol
Reaction Scheme:
Detailed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add 4-bromobenzoyl chloride (1.0 equivalent) at 0 °C.
-
To this mixture, add phenol (1.0 equivalent) dissolved in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The intermediate product, 4-(4-bromobenzoyl)phenol, can often be purified by recrystallization.
Step 2b: Clemmensen Reduction of 4-(4-Bromobenzoyl)phenol
Reaction Scheme:
Detailed Protocol:
-
Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (10 equivalents) to a solution of mercuric chloride (1 equivalent) in water, stirring for 10 minutes, and then decanting the aqueous solution.
-
To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid and the 4-(4-bromobenzoyl)phenol (1.0 equivalent).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
Monitor the disappearance of the ketone by TLC.
-
After completion, cool the reaction mixture and decant the aqueous layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reproducibility Considerations:
-
Acylation Step: Friedel-Crafts acylation is generally more reproducible than alkylation as the product is a deactivated ketone, which prevents polyacylation.[4] The primary challenge is ensuring anhydrous conditions.
-
Reduction Step: The Clemmensen reduction is performed under harsh acidic conditions, which may not be suitable for sensitive substrates.[5] The reaction is heterogeneous, and the activity of the zinc amalgam can vary, potentially affecting reaction times and yields.[6] An alternative under basic conditions is the Wolff-Kishner reduction, though it requires high temperatures.[7][8]
Visualizing the Comparison Workflow
The logical flow for comparing these two synthetic methods can be visualized as follows.
Caption: A flowchart comparing the synthetic pathways to this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Cross-Validation of Analytical Methods for the Quantification of 4-(4-Bromobenzyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-(4-Bromobenzyl)phenol, a compound of interest in various research and pharmaceutical applications, is paramount for ensuring data integrity and product quality. The selection of an appropriate analytical method is a critical step in the drug development process, necessitating a thorough evaluation of available techniques. This guide provides a comprehensive cross-validation of common analytical methods for the determination of this compound, offering a comparative analysis of their performance based on experimental data for structurally related compounds.
Executive Summary
This guide explores three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method's principles, experimental protocols, and performance characteristics are detailed to facilitate an informed decision-making process. While specific data for this compound is not publicly available, this guide leverages data from analogous phenolic and brominated compounds to provide a robust comparative framework.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For phenolic compounds, reverse-phase HPLC with UV detection is a common approach.
Experimental Protocol (Based on a method for bromophenols)[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex C8(2) Luna column.[1]
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: UV detection at a specified wavelength (e.g., 280 nm).
-
Sample Preparation: Dissolution of the sample in a suitable solvent, such as methanol or acetonitrile, followed by filtration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Phenolic compounds often require derivatization to increase their volatility for GC analysis.
Experimental Protocol (Based on a method for phenols)[2][3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for phenolic compound analysis (e.g., DB-5).[2]
-
Carrier Gas: Helium.[3]
-
Injection Mode: Splitless.[3]
-
Temperature Program: An initial oven temperature held for a set time, followed by a ramp to a final temperature.[3]
-
Derivatization (Optional but often necessary): Reaction with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form more volatile ethers.[2][4][5]
-
MS Detection: Electron ionization (EI) or negative-ion chemical ionization (NICI).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.
Experimental Protocol (Based on a method for phenolic compounds)[6]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase column such as a Poroshell-120 EC-C18.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Performance Comparison
The following table summarizes the key performance parameters for the discussed analytical methods, based on data from the analysis of similar phenolic and brominated compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | ≥ 0.999[1] | > 0.994[3] | > 0.9921[6] |
| Precision (RSD) | Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[1] | < 4.8%[7] | Intra-day < 6.63%, Inter-day < 15.00%[6] |
| Accuracy (Recovery) | 95.70% - 104.93%[1] | 81.2–106.3% (for most phenols)[5] | 70.1% - 115.0%[6] |
| Limit of Detection (LOD) | < 0.04 µg/mL[1] | 1.50 to 36.4 ng/kg[3] | 0.02 ~ 0.25 µg/L (for most phenols)[8] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[1] | 0.100 - 2.43 µg/L[3] | Not explicitly stated in the provided results |
| Sample Throughput | Moderate | Low to Moderate (derivatization can be time-consuming) | High |
| Selectivity | Good | Very Good | Excellent |
| Cost | Moderate | High | High |
Visualizing the Cross-Validation Workflow
The process of selecting and validating an analytical method can be visualized as a logical workflow.
Workflow for analytical method cross-validation.
Hypothetical Signaling Pathway Investigation
The accurate quantification of this compound is crucial when investigating its potential effects on biological systems, such as cellular signaling pathways.
Hypothetical signaling pathway involving this compound.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern. Its simplicity and reliability make it suitable for quality control applications.
-
GC-MS , especially after derivatization, provides excellent selectivity and sensitivity. It is a valuable tool for confirmation of identity and for analyses where high specificity is required, though sample preparation can be more labor-intensive.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices, such as biological fluids. Its high throughput capabilities are also advantageous in large-scale studies.
For initial screening and routine quantification, HPLC-UV is a practical starting point. For studies requiring high sensitivity and confirmation of structure, LC-MS/MS is the recommended approach. GC-MS serves as a powerful alternative, particularly when dealing with matrices that are more amenable to gas chromatography. A thorough cross-validation, considering the specific needs for sensitivity, selectivity, sample throughput, and cost, is essential for selecting the most appropriate analytical method for the determination of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. settek.com [settek.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. epa.gov [epa.gov]
- 5. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Greener Path to Pain Relief: Comparing the Environmental Impact of Ibuprofen Synthesis Routes
For researchers, scientists, and drug development professionals, the push for sustainable practices is reshaping the landscape of pharmaceutical manufacturing. This guide provides a comparative analysis of the environmental impact of two key synthesis routes for ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). By examining key green chemistry metrics, we can objectively assess the ecological footprint of the traditional Boots synthesis versus the more modern BHC (Boots-Hoechst-Celanese) process.
The original synthesis of ibuprofen, developed by the Boots Company in the 1960s, was a six-step process that, while effective, generated significant chemical waste.[1] In contrast, the BHC synthesis, developed later, is a streamlined, three-step process with a much-improved environmental profile.[1] This comparison will delve into the quantitative differences between these two methods, highlighting the advancements in green chemistry within the pharmaceutical industry.
Quantitative Comparison of Synthesis Routes
The environmental performance of a chemical synthesis is often evaluated using a set of metrics designed to quantify its efficiency and waste generation. The following table summarizes the key green chemistry metrics for the Boots and BHC syntheses of ibuprofen.
| Metric | Boots Synthesis | BHC Synthesis | Description |
| Number of Steps | 6 | 3 | A lower number of steps generally leads to higher overall yield and less waste.[2] |
| Atom Economy | ~40% | ~77% | The percentage of atoms from the reactants that are incorporated into the final product. A higher atom economy indicates less waste.[2][3] |
| Catalyst | AlCl₃ (stoichiometric) | HF, Raney Nickel, Palladium (catalytic, recoverable) | The Boots process uses a stoichiometric amount of aluminum chloride, which is converted to waste.[4] The BHC process uses catalysts that can be recovered and reused.[4] |
| Byproducts/Waste | Large quantities of inorganic salts and other byproducts.[1] | Primarily acetic acid, which can be recovered and used in other applications.[3] | The BHC synthesis produces significantly less waste.[4] |
Experimental Protocols
The calculation of the key metrics presented above follows established principles of green chemistry.
Atom Economy Calculation: Atom Economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of the Molecular Weights of all Reactants) x 100
To determine the atom economy for each synthesis route, the molecular weights of all reactants used in the balanced stoichiometric equations for each step are summed. The molecular weight of the final ibuprofen product is then divided by this total reactant molecular weight and multiplied by 100 to express the result as a percentage.[5]
Process Mass Intensity (PMI) Calculation: While not explicitly quantified with precise figures in the search results for a direct comparison, the principle of Process Mass Intensity (PMI) is highly relevant. PMI is a key metric for evaluating the overall efficiency of a process.
PMI = Total Mass of all Materials Used (solvents, reagents, catalysts, water) / Mass of Final Product
A lower PMI indicates a more environmentally friendly process. The significant reduction in the number of steps and the use of recoverable catalysts in the BHC synthesis strongly suggest a much lower PMI compared to the Boots synthesis.[6][7]
Logical Relationship of Environmental Impact Factors
The following diagram illustrates the logical flow of how the characteristics of each synthesis route lead to their respective environmental impacts.
Caption: Comparison of Boots and BHC synthesis routes for ibuprofen.
The BHC synthesis of ibuprofen serves as a classic example of the successful application of green chemistry principles in the pharmaceutical industry.[3] By reducing the number of reaction steps, maximizing atom economy, and utilizing recoverable catalysts, the BHC process significantly minimizes its environmental footprint compared to the traditional Boots method. This comparative analysis underscores the importance of continuous process evaluation and optimization for more sustainable drug development.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. researchgate.net [researchgate.net]
- 3. gup.ugal.ro [gup.ugal.ro]
- 4. prezi.com [prezi.com]
- 5. monash.edu [monash.edu]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Bromobenzyl)phenol: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4-(4-Bromobenzyl)phenol with appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Skin and Body | Lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and complies with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.
-
Segregate this waste from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name "this compound", the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep the solid material into a suitable container for disposal.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Disposal of this compound should be managed by a licensed professional waste disposal service.[1][2]
-
The primary recommended method of disposal is incineration at a permitted hazardous waste facility.[3]
-
Do not discharge this compound or its containers into sewers or waterways.[3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guide, based on best practices for similar chemical compounds, is designed to ensure the safe and compliant disposal of this compound. Adherence to these steps is essential for protecting laboratory personnel and the environment. Always consult your institution's environmental health and safety department for specific guidance.
References
Personal protective equipment for handling 4-(4-Bromobenzyl)phenol
Essential Safety and Handling Guide for 4-(4-Bromobenzyl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₁BrO
-
Structure: This compound contains a phenol group attached to a benzyl group, which is in turn substituted with a bromine atom. The combination of these functional groups necessitates careful handling due to potential toxicity and irritant properties.
Hazard Identification and Classification
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye damage or irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Hazardous to the Aquatic Environment: May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a fully buttoned lab coat, and closed-toe shoes. For significant splash risk, a chemical-resistant apron is recommended. | To prevent skin contact, which can cause irritation and absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. For phenol-type compounds, wiping the affected area with polyethylene glycol (PEG) 300 or 400 can be effective. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound.
Caption: This diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not discharge to sewer systems.
-
-
Contaminated Materials:
-
Items such as gloves, paper towels, and pipette tips that are contaminated with the chemical should be collected in a separate, labeled hazardous waste bag.
-
Dispose of these materials as solid hazardous waste.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container may be disposed of in accordance with local regulations, which may include recycling or landfill disposal after ensuring it is not reusable for other purposes.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
